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  • Product: 3-hydroxy-2-methylheptanoic acid
  • CAS: 80458-09-9

Core Science & Biosynthesis

Foundational

The Biosynthetic Architecture of 3-Hydroxy-2-Methylheptanoic Acid: Natural Polyketide Assembly vs. Synthetic Formyl-CoA Elongation

Target Audience: Researchers, scientists, and drug development professionals. Document Type: In-Depth Technical Guide / Whitepaper Executive Summary 3-Hydroxy-2-methylheptanoic acid is a specialized branched-chain fatty...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: In-Depth Technical Guide / Whitepaper

Executive Summary

3-Hydroxy-2-methylheptanoic acid is a specialized branched-chain fatty acid moiety that serves as a critical structural determinant in several bioactive microbial secondary metabolites. It constitutes the variable lipophilic tail of Globomycin (specifically the SF-1902 A2 congener), a potent inhibitor of bacterial signal peptidase II (LspA)[1]. Furthermore, extended derivatives of this moiety, such as 4-amino-7-guanidino-3-hydroxy-2-methylheptanoic acid, form the core of photoreactive lipopeptide siderophores like Variochelins and Imaqobactin produced by Variovorax species[2][3].

This technical guide dissects the dual paradigms of its biosynthesis: the evolutionary-optimized Polyketide Synthase (PKS) pathway found in nature, and the cutting-edge synthetic Formyl-CoA Elongation (FORCE) framework developed for orthogonal metabolic engineering[4][5].

Part 1: Natural Assembly via Polyketide Synthase (PKS) Machinery

In natural microbial systems, the biosynthesis of 3-hydroxy-2-methylheptanoic acid is orchestrated by a Type I modular Polyketide Synthase (PKS). The causality behind this evolutionary choice lies in the PKS system's ability to exert strict stereochemical control over the α -methyl and β -hydroxyl groups, which are essential for the biological activity and target-binding affinity of the resulting lipopeptides[6].

Mechanistic Pathway
  • Priming: The pathway is initiated by the loading of a short-chain acyl precursor, typically pentanoyl-CoA (valeryl-CoA), onto the Acyl Carrier Protein (ACP) via an Acyltransferase (AT) domain.

  • Elongation: A dedicated AT domain selects methylmalonyl-CoA as the extender unit. The Ketosynthase (KS) domain catalyzes a decarboxylative Claisen condensation between the pentanoyl thioester and methylmalonyl-ACP, generating a 3-oxo-2-methylheptanoyl-ACP intermediate[6].

  • Reduction: The β -ketone is stereospecifically reduced by a Ketoreductase (KR) domain utilizing NADPH, yielding 3-hydroxy-2-methylheptanoyl-ACP.

  • Termination/Transfer: Depending on the specific metabolite, the moiety is either released by a Thioesterase (TE) or directly transferred to an amino acid residue by a Non-Ribosomal Peptide Synthetase (NRPS) condensation domain, as observed in the var gene cluster of Variovorax[6].

PKS Start Pentanoyl-CoA (Starter Unit) AT Acyltransferase (AT) Loads substrates onto ACP Start->AT Extender Methylmalonyl-CoA (Extender Unit) Extender->AT KS Ketosynthase (KS) Decarboxylative Claisen Condensation AT->KS Thioesterification Intermediate 3-oxo-2-methylheptanoyl-ACP KS->Intermediate - CO2, - CoA KR Ketoreductase (KR) Stereospecific Reduction (NADPH) Intermediate->KR Product 3-hydroxy-2-methylheptanoyl-ACP KR->Product NADPH -> NADP+ TE Thioesterase (TE) / NRPS Cleavage or Peptide Transfer Product->TE Final 3-hydroxy-2-methylheptanoic acid (or Lipopeptide Moiety) TE->Final H2O or Amine

Figure 1: Natural Polyketide Synthase (PKS) assembly pathway for 3-hydroxy-2-methylheptanoic acid.

Part 2: Synthetic Biology & The FORCE Pathway

While natural systems rely on PKS machinery, recent advances in synthetic biology have established orthogonal metabolic frameworks for one-carbon (C1) utilization. The Formyl-CoA Elongation (FORCE) pathway represents a paradigm shift, enabling the synthesis of α -hydroxy acids and branched-chain fatty acids from C1 feedstocks like formate[5].

Mechanistic Pathway
  • Activation: Formate is activated to formyl-CoA via a formyl-CoA transferase or a promiscuous acetyl-CoA synthetase (ACS)[5].

  • Acyloin Condensation: The core carbon-carbon bond formation is catalyzed by 2-hydroxyacyl-CoA lyase (HACL). In this engineered pathway, HACL mediates the acyloin condensation between formyl-CoA and a carbonyl-containing substrate (e.g., a hexanone derivative)[4][5].

  • Yield & Orthogonality: This pathway operates with high orthogonality to central carbon metabolism, bypassing the complex regulatory mechanisms that often bottleneck native fatty acid or PKS pathways, providing favorable thermodynamic driving forces for product synthesis[4].

FORCE Formate Formate (C1 Feedstock) ACS Acetyl-CoA Synthetase (ACS) or CoA Transferase Formate->ACS ATP + CoA FormylCoA Formyl-CoA (Anabolic Elongation Unit) ACS->FormylCoA HACL 2-hydroxyacyl-CoA lyase (HACL) Acyloin Condensation FormylCoA->HACL Ketone Carbonyl Substrate (e.g., ketone derivative) Ketone->HACL Product 3-hydroxy-2-methylheptanoic acid (Orthogonal Production) HACL->Product Carbon-Carbon Bond Formation

Figure 2: Synthetic Formyl-CoA Elongation (FORCE) pathway utilizing C1 feedstocks.

Part 3: Quantitative Data & Pathway Comparison

To guide metabolic engineering and drug development efforts, the following table summarizes the operational parameters of both pathways.

ParameterNatural PKS PathwaySynthetic FORCE Pathway
Primary Precursors Pentanoyl-CoA, Methylmalonyl-CoAFormyl-CoA, Ketone derivative
Key C-C Bond Enzyme Ketosynthase (KS) domain2-hydroxyacyl-CoA lyase (HACL)
Reducing Equivalent NADPH (consumed by KR domain)None required for condensation
Biological Context Secondary metabolism (Antibiotics/Siderophores)Engineered orthogonal C1 assimilation
Key Advantage Strict stereochemical control (chiral centers)High orthogonality; utilizes cheap C1 feedstocks
Thermodynamic Drive Decarboxylation of Methylmalonyl-CoAFavorable acyloin condensation kinetics

Part 4: Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every step includes a built-in control to confirm causality.

Protocol 1: In Vitro Reconstitution of the PKS Module

Purpose: To validate the stereospecificity and carbon incorporation of the natural PKS pathway.

  • Protein Preparation: Express and purify recombinant AT, KS, KR, and ACP domains (e.g., from the var gene cluster) using E. coli BL21(DE3) with N-terminal His-tags. Validate purity via SDS-PAGE (>95%).

  • Substrate Priming: Incubate 50 µM holo-ACP with 1 mM pentanoyl-CoA and 10 µM AT domain in 50 mM Tris-HCl (pH 7.5) for 30 minutes at 25°C.

    • Self-Validation: Perform MALDI-TOF MS on the ACP to confirm a mass shift corresponding to pentanoylation.

  • Isotopic Condensation: Add 1 mM [13C3​] -methylmalonyl-CoA, 20 µM KS domain, and 2 mM NADPH to the reaction mixture. Incubate for 2 hours at 30°C.

  • Quenching & Cleavage: Quench the reaction with 1% formic acid. Add a broad-spectrum thioesterase to cleave the product from the ACP.

  • LC-MS/MS Analysis: Extract with ethyl acetate, dry under N2​ , and resuspend in methanol. Analyze via LC-MS/MS.

    • Self-Validation: The presence of a +3 Da mass shift in the 3-hydroxy-2-methylheptanoic acid peak confirms direct incorporation of the labeled extender unit.

Protocol 2: Enzymatic Assay for HACL-Mediated FORCE Condensation

Purpose: To validate the synthetic FORCE pathway's ability to utilize formyl-CoA for targeted elongation.

  • In Situ Formyl-CoA Generation: In a 100 µL reaction volume containing 100 mM HEPES (pH 7.0) and 5 mM MgCl2​ , combine 10 mM sodium formate, 2 mM CoA, 5 mM ATP, and 5 µM purified Acetyl-CoA Synthetase (ACS). Incubate for 20 minutes at 37°C.

  • Substrate Addition: Add 10 mM of the target ketone substrate (e.g., 2-hexanone) to the mixture.

  • HACL Condensation: Initiate the reaction by adding 10 µM purified 2-hydroxyacyl-CoA lyase (HACL). Incubate for 1 hour at 30°C.

    • Self-Validation: Run a parallel negative control lacking HACL to account for spontaneous, non-enzymatic aldol/acyloin side reactions.

  • Derivatization: Quench with 10 µL of 6 M HCl. Extract with 200 µL of hexane. Derivatize the extract using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for 30 minutes at 60°C.

  • GC-MS Analysis: Inject 1 µL into a GC-MS. The appearance of a distinct peak corresponding to the trimethylsilyl (TMS) derivative of 3-hydroxy-2-methylheptanoic acid (absent in the negative control) validates the HACL-mediated carbon-carbon bond formation.

References

  • Studies on SF=1902 A2 A5, minor components of SF-1902 (globomycin)
  • EP4388104A2 - Orthogonal metabolic framework for one-carbon utilization Source: Google Patents URL
  • Source: Journal of Natural Products (ACS Publications)
  • Source: Journal of Natural Products (ACS Publications)
  • New variochelins from soil-isolated Variovorax sp.
  • EP4388104A2 - Orthogonal metabolic framework for one-carbon utilization (Secondary Citation)

Sources

Exploratory

exact mass and molecular formula of 3-hydroxy-2-methylheptanoic acid

An in-depth technical analysis of 3-hydroxy-2-methylheptanoic acid requires moving beyond basic structural identification to understand its role as a critical pharmacophore in microbial secondary metabolism. As a special...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 3-hydroxy-2-methylheptanoic acid requires moving beyond basic structural identification to understand its role as a critical pharmacophore in microbial secondary metabolism. As a specialized β-hydroxy fatty acid, this moiety—and its highly functionalized derivatives—governs the amphiphilic nature, membrane permeability, and metal-chelating dynamics of several potent natural products, including marine siderophores and antibiotics.

This whitepaper provides a comprehensive framework for researchers and drug development professionals, detailing the physicochemical properties, biological occurrence, and a self-validating analytical workflow for the extraction and high-resolution mass spectrometry (HRMS) characterization of 3-hydroxy-2-methylheptanoic acid.

Physicochemical Profiling & Exact Mass Determination

In natural product discovery, exact mass is the primary diagnostic filter used to identify structural moieties within complex non-ribosomal peptides (NRPs). For 3-hydroxy-2-methylheptanoic acid, achieving sub-5 ppm mass accuracy via HRMS (e.g., Orbitrap or Q-TOF) is strictly required to differentiate it from isobaric aliphatic interferences.

Below is the consolidated quantitative data defining the physicochemical boundaries of this compound[1].

PropertyValueCausality / Analytical Significance
Molecular Formula C₈H₁₆O₃Dictates the isotopic distribution pattern (M+1, M+2) used for HRMS molecular formula generation.
Exact Mass 160.109944 DaThe critical target value for precursor ion selection. In negative ESI, the [M-H]⁻ ion appears at m/z 159.1027.
Molecular Weight 160.21 g/mol Used for stoichiometric calculations during synthetic derivatization or standard preparation.
XLogP3 1.5Indicates moderate lipophilicity, predicting strong retention on reversed-phase C18 columns during LC-MS.
Topological Polar Surface Area 57.5 ŲInfluences the membrane permeability of the intact siderophores or antibiotics containing this tail.
SMILES String CCCCC(C(C)C(=O)O)OEnables automated structural queries and in silico fragmentation modeling.

Biological Context and Pharmacological Relevance

3-Hydroxy-2-methylheptanoic acid rarely exists as a free monomer in nature; rather, it is biosynthetically integrated into larger macromolecular scaffolds via Claisen condensation and subsequent ketoreduction. Its presence dictates the biological efficacy of several key compounds:

  • Imaqobactin: Isolated from the Arctic marine bacterium Variovorax sp. RKJM285, this amphiphilic siderophore utilizes a highly modified derivative—4,7-diamino-3-hydroxy-2-methylheptanoic acid—as a core structural unit[2]. This specific moiety is essential for the compound's photoreductive properties and its moderate antimicrobial activity against competing pathogens[3].

  • Variochelins (A-E): Discovered in soil-isolated Variovorax sp. H002 and Variovorax boronicumulans, these lipohexapeptide siderophores share a common biosynthetic pathway that incorporates the same γ-amino acid derivative, originating from arginine and methyl malonate[4]. The lipophilic tail anchors the siderophore to the bacterial membrane during iron transport[5].

  • Globomycin (SF-1902 A2): In this antibiotic complex produced by Streptomyces hygroscopicus, 3-hydroxy-2-methylheptanoic acid serves directly as the N-terminal fatty acid tail. The specific length and branching of this alkyl chain directly modulate the molecule's ability to insert into bacterial inner membranes, thereby dictating its antibacterial potency[6].

Self-Validating Experimental Workflow: Isolation and HRMS Characterization

To ensure scientific integrity, the isolation and structural elucidation of 3-hydroxy-2-methylheptanoic acid-bearing metabolites must follow a self-validating methodology. The following protocol integrates causality-driven experimental choices with built-in validation checkpoints.

Phase 1: Derepression and Cultivation
  • Methodology: Cultivate the target Variovorax or Streptomyces strain in a chemically defined minimal medium depleted of iron (<0.1 µM FeCl₃) for 72–96 hours[4].

  • Causality: Siderophore biosynthesis is tightly repressed by the Fur (ferric uptake regulator) protein. Iron starvation physically derepresses the non-ribosomal peptide synthetase (NRPS) gene clusters responsible for assembling the peptide core and the 3-hydroxy-2-methylheptanoic acid moiety.

  • Validation Checkpoint: Subject the cell-free supernatant to a liquid Chrome Azurol S (CAS) assay. A rapid color shift from blue to orange confirms the active secretion of Fe(III) chelators, validating the physiological induction before committing to large-scale extraction.

Phase 2: Amphiphilic Capture and Fractionation
  • Methodology: Pass the validated supernatant through a column packed with Amberlite XAD-16 polymeric resin. Wash with deionized water, then elute the retained metabolites with 100% methanol.

  • Causality: The target molecules are amphiphilic, possessing a hydrophilic peptide core and a highly lipophilic 3-hydroxy-2-methylheptanoic acid tail. The hydrophobic XAD-16 resin selectively captures these amphiphiles via van der Waals interactions, allowing highly polar inorganic salts and carbohydrates to be washed away.

  • Validation Checkpoint: Perform a secondary CAS assay on the methanolic fractions. Only CAS-positive fractions are pooled, ensuring the target chelator was not lost in the aqueous wash.

Phase 3: LC-HRMS/MS Diagnostic Profiling
  • Methodology: Analyze the concentrated extract using reversed-phase liquid chromatography (C18 column) coupled to a Q-TOF or Orbitrap mass spectrometer operating in positive ESI mode. Apply collision-induced dissociation (CID) to the precursor ions.

  • Causality: The C18 stationary phase resolves structural analogues (e.g., variochelins A-E) based on slight variations in their fatty acid tails. During MS/MS, the β-hydroxy group of the 3-hydroxy-2-methylheptanoic acid moiety is highly labile, resulting in a characteristic, diagnostically critical neutral loss of water (18.0106 Da).

  • Validation Checkpoint: Spike the sample with a stable isotope-labeled internal standard. The presence of the target moiety is validated only if the precursor mass error is <5 ppm and the MS/MS spectra yield the expected b and y ion series indicating the cleavage of the aliphatic tail[7].

Phase 4: Stereochemical Elucidation via DMOX Derivatization
  • Methodology: Hydrolyze the purified compound in 6 M HCl at 110 °C overnight to cleave the amide bonds. React the liberated 3-hydroxy-2-methylheptanoic acid with 2-amino-2-methylpropanol at 180 °C to form a 4,4-dimethyloxazoline (DMOX) derivative, followed by GC-MS analysis[5].

  • Causality: Tandem mass spectrometry cannot resolve the absolute configuration of the chiral centers (C2 and C3). DMOX derivatization locks the aliphatic chain into a rigid conformation. Under electron ionization (EI), the DMOX derivative fragments predictably along the carbon backbone.

  • Validation Checkpoint: The resulting GC-MS spectrum must display a characteristic 12-to-14 Da mass gap corresponding to the specific position of the methyl branch, validating the exact structural isomer against synthetic standards.

Logical Workflow Visualization

The following diagram maps the logical dependencies and validation gates of the extraction and characterization protocol.

Workflow N1 1. Iron-Deficient Cultivation (Derepression of NRPS Genes) N2 2. CAS Assay Validation (Confirm Fe3+ Chelation) N1->N2 Supernatant Harvest N3 3. Solid-Phase Extraction (XAD-16 Resin Capture) N2->N3 Positive CAS Response N4 4. LC-HRMS/MS Analysis (Target: m/z 160.1099 moiety) N3->N4 Methanolic Eluate N5 5. Chemical Hydrolysis (Cleavage of Acyl/Peptide Bonds) N4->N5 Precursor Identification N6 6. Stereochemical Elucidation (DMOX Derivatization & GC-MS) N5->N6 Isolated Aliphatic Moieties

Figure 1: HRMS-guided workflow for isolating 3-hydroxy-2-methylheptanoic acid-bearing siderophores.

References

  • National Center for Biotechnology Information (PubChem). "3-Hydroxy-2-methylheptanoic acid | C8H16O3 | CID 12718914". PubChem Database.[Link][1]

  • McCarville, N. G., et al. "Isolation of Imaqobactin, an Amphiphilic Siderophore from the Arctic Marine Bacterium Variovorax Species RKJM285". Journal of Natural Products. ACS Publications.[Link][2][3]

  • Wakimoto, T., et al. "New variochelins from soil-isolated Variovorax sp. H002". Beilstein Journal of Organic Chemistry.[Link][4][5]

  • Nett, M., et al. "Variochelins, Lipopeptide Siderophores from Variovorax boronicumulans Discovered by Genome Mining". Journal of Natural Products. ACS Publications.[Link][7]

  • Inukai, M., et al. "Studies on SF-1902 A2 A5, minor components of SF-1902 (globomycin)". PubMed (NIH).[Link][6]

Sources

Foundational

Unlocking Natural Microbial Sources of 3-Hydroxy-2-Methylheptanoic Acid: Biosynthesis, Isolation, and Structural Elucidation

Target Audience: Researchers, Natural Product Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The aliphatic structural motif 3-hydroxy-2-methylheptanoic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Natural Product Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The aliphatic structural motif 3-hydroxy-2-methylheptanoic acid (3-H2MHA) and its heavily modified derivatives represent a critical pharmacophore in several classes of microbial secondary metabolites. Predominantly found in lipopeptides and photoreactive siderophores, this moiety governs lipophilicity, membrane intercalation, and metal-ligand charge transfer.

This whitepaper synthesizes the chemical ecology, biosynthetic logic, and advanced analytical workflows required to isolate and characterize 3-H2MHA-bearing natural products from microbial sources. By understanding the enzymatic causality behind its assembly, researchers can leverage genome mining and targeted fermentation to discover novel antibiotic and chelating agents.

Microbial Phylogeny and Chemical Ecology

The production of 3-H2MHA and its derivatives is not ubiquitous; it is highly conserved within specific bacterial clades, primarily the Actinomycetota and Pseudomonadota (specifically the Burkholderiales order) [1, 2]. The structural role of this moiety varies depending on the ecological niche of the producing organism:

  • Streptomyces hygroscopicus (Globomycins): In the globomycin complex (specifically minor component SF-1902 A2), 3-H2MHA acts as the N-terminal fatty acyl tail of a cyclic depsipeptide. This lipophilic tail is crucial for anchoring the molecule into the bacterial inner membrane, where it selectively inhibits prolipoprotein signal peptidase II (LspA), making it a potent antimicrobial against Gram-negative bacteria [1].

  • Variovorax species (Variochelins & Imaqobactin): Soil-dwelling (Variovorax sp. H002) and Arctic marine (Variovorax sp. RKJM285) strains produce complex amphiphilic siderophores[2, 3]. Here, the 3-H2MHA core is heavily functionalized into unique γ-amino acids (e.g., 4-amino-7-guanidino-3-hydroxy-2-methylheptanoic acid). These moieties participate in the formation of stable Fe(III) complexes and facilitate photoreductive iron release in iron-depleted environments.

  • Sphaerimonospora mesophila (Linfuranones): Plant-associated actinomycetes utilize the 3-H2MHA scaffold in the biosynthesis of furanone-containing polyketides, which are believed to play a role in inter-species signaling and defense [4].

Table 1: Key Microbial Sources and 3-H2MHA Derivatives
Microbial SourceCompound ClassSpecific Metabolite3-H2MHA Structural VariantPrimary Bioactivity
Streptomyces hygroscopicusCyclic DepsipeptideGlobomycin SF-1902 A2Unmodified 3-hydroxy-2-methylheptanoic acidLspA Inhibitor (Antibacterial)
Variovorax sp. H002Siderophore (Lipopeptide)Variochelins A–E4-amino-7-guanidino-3-hydroxy-2-methylheptanoic acidFe(III) Chelation / Antimicrobial
Variovorax sp. RKJM285Siderophore (Amphiphilic)Imaqobactin4,7-diamino-3-hydroxy-2-methylheptanoic acidFe(III) Chelation / Photoreduction
Sphaerimonospora mesophilaPolyketideLinfuranones B & C(2S,3R)-3-hydroxy-2-methylheptanoic acidCytotoxicity / Signaling

Biosynthetic Logic: The NRPS-PKS Assembly Line

The structural complexity of 3-H2MHA derivatives arises from the highly orchestrated interplay between Non-Ribosomal Peptide Synthetases (NRPS) and Type I Polyketide Synthases (PKS).

Mechanistic Causality: Why does the 2-methyl group consistently appear alongside the 3-hydroxy group? This is dictated by the specific incorporation of methylmalonyl-CoA (rather than malonyl-CoA) by the Acyltransferase (AT) domain of the PKS module. Following the Claisen condensation of methylmalonyl-CoA with an upstream amino acid precursor (such as an activated L-arginine or L-ornithine derivative in the case of variochelins), the resulting β-keto intermediate is processed by a Ketoreductase (KR) domain. The stereospecificity of this KR domain strictly controls the facial selectivity of the NADPH-dependent hydride transfer, establishing the absolute configuration of the contiguous stereocenters [2].

Biosynthesis Start Amino Acid Precursor (e.g., L-Arginine / L-Ornithine) NRPS NRPS Module Activation & Thiolation Start->NRPS Adenylation PKS PKS Extension (+ Methylmalonyl-CoA) NRPS->PKS Claisen Condensation KR Ketoreductase (KR) Domain Stereoselective Reduction PKS->KR β-Keto Processing Product 3-Hydroxy-2-Methylheptanoic Acid Derivative Scaffold KR->Product Chain Elongation

Biosynthetic pathway logic for the assembly of 3-H2MHA derivatives via NRPS/PKS machinery.

Analytical Workflows and Experimental Protocols

Isolating 3-H2MHA-containing metabolites requires overcoming two major hurdles: (1) suppressing primary metabolism to activate cryptic secondary metabolite gene clusters, and (2) resolving the complex stereochemistry of the flexible aliphatic chain.

Workflow Visualization

Workflow Ferm 1. Iron-Depleted Fermentation Extr 2. XAD-7 Resin Extraction Ferm->Extr LCMS 3. LC-HRMS/MS Targeted Profiling Extr->LCMS Purif 4. Preparative HPLC Purification LCMS->Purif Struct 5. Marfey's Analysis & 2D NMR Purif->Struct

End-to-end experimental workflow from microbial cultivation to structural validation.

Protocol 1: Targeted Fermentation and Extraction (Siderophore Activation)

Context: Siderophore biosynthetic gene clusters (like the var cluster in Variovorax) are tightly regulated by the Ferric uptake regulator (Fur) protein. Iron-rich media will completely repress the production of 3-H2MHA-containing variochelins. A self-validating protocol must intentionally induce iron starvation [2].

  • Inoculation: Cultivate the target strain (e.g., Variovorax sp. H002) in a standard nutrient broth (e.g., Tryptic Soy Broth) for 48 hours at 28°C to build biomass.

  • Iron Starvation: Centrifuge the culture, wash the pellet twice with sterile saline, and inoculate into a chemically defined, iron-depleted medium (e.g., M9 minimal medium treated with Chelex-100 to remove trace metals).

  • Fermentation: Incubate at 28°C for 72–96 hours under continuous agitation (150 rpm).

  • In-Situ Extraction: Add sterile Amberlite XAD-7 polymeric resin (20 g/L) directly to the fermentation broth 24 hours prior to harvest. Rationale: XAD-7 selectively adsorbs amphiphilic lipopeptides, protecting them from enzymatic degradation and simplifying downstream processing.

  • Elution: Recover the resin via filtration, wash with deionized water, and elute the organic metabolites using 100% Methanol. Concentrate in vacuo.

Protocol 2: Stereochemical Elucidation via Marfey’s Analysis

Context: The contiguous stereocenters at the α-methyl and β-hydroxy positions of 3-H2MHA exhibit high conformational flexibility. Standard NOESY NMR often fails due to overlapping aliphatic signals. Derivatization with Marfey’s reagent (FDAA) converts enantiomers into diastereomers, allowing for robust chromatographic separation [2, 3].

  • Acid Hydrolysis: Dissolve 1 mg of the purified natural product in 0.5 mL of 6 N HCl. Seal in a glass ampoule and heat at 110°C for 16 hours to completely hydrolyze peptide and ester bonds.

  • Lyophilization: Evaporate the HCl completely under a stream of N2 gas to prevent degradation of the liberated 3-H2MHA derivative.

  • Derivatization: Resuspend the hydrolysate in 50 µL of water. Add 20 µL of 1 M NaHCO3 and 100 µL of 1% (w/v) 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (L-FDAA) in acetone.

  • Incubation: Heat the mixture at 40°C for 1 hour. Quench the reaction by adding 20 µL of 1 N HCl.

  • LC-MS Analysis: Analyze the derivatized mixture via Reverse-Phase LC-HRMS (C18 column, H2O/MeCN gradient with 0.1% Formic Acid).

  • Validation: Compare the retention times and MS/MS fragmentation patterns of the natural hydrolysate against synthetic (2S,3R), (2R,3S), (2S,3S), and (2R,3R) reference standards of 3-H2MHA derivatized under identical conditions.

References

  • Omoto, S., Ogino, H., & Inouye, S. (1981). Studies on SF-1902 A2 A5, minor components of SF-1902 (globomycin). The Journal of Antibiotics, 34(11), 1416-1423. URL:[Link]

  • Haedar, J. R., Yoshimura, A., & Wakimoto, T. (2024). New variochelins from soil-isolated Variovorax sp. H002. Beilstein Journal of Organic Chemistry, 20, 73. URL:[Link]

  • Reimer, A. et al. (2018). Isolation of Imaqobactin, an Amphiphilic Siderophore from the Arctic Marine Bacterium Variovorax Species RKJM285. Journal of Natural Products, 81(4). URL:[Link]

  • Linfuranones B and C, Furanone-Containing Polyketides from a Plant-Associated Sphaerimonospora mesophila. (2018). Journal of Natural Products, 81(6). URL:[Link]

Exploratory

structural properties of 3-hydroxy-2-methylheptanoic acid isomers

An In-depth Technical Guide to the Structural Properties of 3-Hydroxy-2-methylheptanoic Acid Isomers Abstract 3-Hydroxy-2-methylheptanoic acid is a chiral carboxylic acid with significant potential in synthetic chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Structural Properties of 3-Hydroxy-2-methylheptanoic Acid Isomers

Abstract

3-Hydroxy-2-methylheptanoic acid is a chiral carboxylic acid with significant potential in synthetic chemistry and drug development. The presence of two stereogenic centers gives rise to four distinct stereoisomers, each with unique three-dimensional arrangements and potentially different physicochemical and biological properties. This technical guide provides a comprehensive exploration of the structural properties of these isomers. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the stereochemistry, synthesis, separation, and structural elucidation of the (2R,3R), (2S,3S), (2R,3S), and (2S,3R) isomers. The guide details step-by-step experimental protocols for analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), and illustrates key workflows using Graphviz diagrams. By synthesizing technical accuracy with practical insights, this document serves as an authoritative resource for understanding and manipulating the stereochemistry of this important molecule.

Introduction to the Stereochemistry of 3-Hydroxy-2-methylheptanoic Acid

3-Hydroxy-2-methylheptanoic acid (C8H16O3) is a beta-hydroxy acid characterized by a seven-carbon chain with a hydroxyl group at the C3 position and a methyl group at the C2 position.[1] The carbons at these two positions are chiral centers, meaning they are attached to four different substituent groups. The presence of 'n' chiral centers in a molecule can result in a maximum of 2^n possible stereoisomers.[2] For 3-hydroxy-2-methylheptanoic acid, with its two stereocenters, there are 2² = 4 possible stereoisomers.

These isomers can be categorized into two pairs of enantiomers (non-superimposable mirror images) and four pairs of diastereomers (stereoisomers that are not mirror images of each other). Understanding the distinct spatial arrangement of each isomer is critical, as stereochemistry often governs a molecule's biological activity. In pharmacology, for instance, one enantiomer of a drug may be therapeutically active while the other is inactive or even toxic.[3][4]

The four stereoisomers of 3-hydroxy-2-methylheptanoic acid are:

  • (2R,3R)-3-hydroxy-2-methylheptanoic acid

  • (2S,3S)-3-hydroxy-2-methylheptanoic acid

  • (2R,3S)-3-hydroxy-2-methylheptanoic acid

  • (2S,3R)-3-hydroxy-2-methylheptanoic acid

These isomers can also be classified based on the relative configuration of the two stereocenters as syn or anti.

  • Syn Diastereomers: The (2R,3S) and (2S,3R) isomers, where the methyl and hydroxyl groups are on the same side in a Fischer projection.

  • Anti Diastereomers: The (2R,3R) and (2S,3S) isomers, where the methyl and hydroxyl groups are on opposite sides.

Table 1: Stereoisomers of 3-Hydroxy-2-methylheptanoic Acid
Isomer ConfigurationEnantiomeric PairDiastereomeric RelationshipRelative Configuration
(2R,3R)(2S,3S)Diastereomer of (2R,3S) and (2S,3R)anti
(2S,3S)(2R,3R)Diastereomer of (2R,3S) and (2S,3R)anti
(2R,3S)(2S,3R)Diastereomer of (2R,3R) and (2S,3S)syn
(2S,3R)(2R,3S)Diastereomer of (2R,3R) and (2S,3S)syn

Synthesis and Separation of Stereoisomers

The preparation of stereochemically pure isomers is a fundamental challenge in organic chemistry. Two primary strategies are employed: asymmetric synthesis to create a specific isomer directly, and chiral resolution to separate a mixture of isomers.

Asymmetric Synthesis

Asymmetric synthesis aims to selectively produce a single stereoisomer. This is often achieved by using chiral auxiliaries, which are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereochemistry is established, the auxiliary is removed.

Below is a generalized workflow for the asymmetric synthesis of a specific isomer of 3-hydroxy-2-methylheptanoic acid.

G cluster_workflow Asymmetric Synthesis Workflow start Start: Pro-chiral Substrate step1 Step 1: Attach Chiral Auxiliary (e.g., Evans auxiliary) start->step1 step2 Step 2: Diastereoselective Reaction (e.g., Aldol addition) step1->step2 step3 Step 3: Cleave Chiral Auxiliary step2->step3 step4 Step 4: Purification of Single Stereoisomer step3->step4 end_node End: Enantiomerically Pure Product step4->end_node

Caption: Generalized workflow for asymmetric synthesis.

Chiral Resolution via Diastereomeric Salt Formation

When a synthesis results in a mixture of enantiomers (a racemate), they must be separated. Since enantiomers have identical physical properties, they cannot be separated by standard techniques like crystallization or chromatography. However, by reacting the enantiomeric mixture with a single enantiomer of another chiral compound (a resolving agent), a pair of diastereomers is formed.[5] These diastereomers have different physical properties, such as solubility, and can be separated.[5]

A common method for resolving acidic compounds like 3-hydroxy-2-methylheptanoic acid is the formation of diastereomeric salts with a chiral amine.

  • Salt Formation: Dissolve the racemic mixture of 3-hydroxy-2-methylheptanoic acid in a suitable solvent (e.g., ethanol). Add an equimolar amount of a chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine).

  • Fractional Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt will crystallize out of the solution first. The difference in solubility is the basis for separation.[5]

  • Isolation: Filter the crystals to separate the less soluble salt. The more soluble salt remains in the filtrate.

  • Acidification: Treat each separated diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylate and regenerate the enantiomerically pure carboxylic acid.

  • Extraction: Extract the pure enantiomer into an organic solvent and remove the solvent to yield the final product.

G cluster_resolution Chiral Resolution Workflow cluster_separation Separation start Racemic Mixture ((R/S)-acid) step1 Add Chiral Resolving Agent (e.g., (R)-amine) start->step1 step2 Formation of Diastereomeric Salts ((R)-acid-(R)-amine) ((S)-acid-(R)-amine) step1->step2 step3 Fractional Crystallization step2->step3 less_soluble Less Soluble Salt (Crystals) step3->less_soluble more_soluble More Soluble Salt (Solution) step3->more_soluble step4_R Acidification & Extraction less_soluble->step4_R step4_S Acidification & Extraction more_soluble->step4_S end_R Pure (R)-enantiomer step4_R->end_R end_S Pure (S)-enantiomer step4_S->end_S

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Analytical Techniques for Structural Characterization

The definitive identification of each stereoisomer requires a combination of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for distinguishing between diastereomers. While enantiomers have identical NMR spectra in achiral solvents, diastereomers exhibit distinct chemical shifts and coupling constants.[6]

  • ¹H NMR Spectroscopy: The key to differentiating syn and anti diastereomers lies in the coupling constant (³J) between the protons on C2 (H2) and C3 (H3). According to the Karplus relationship, the magnitude of this coupling constant is dependent on the dihedral angle between the two protons.

    • For the anti isomer , the most stable conformation typically places H2 and H3 in an anti-periplanar arrangement (180° dihedral angle), resulting in a larger coupling constant (typically 8-10 Hz).

    • For the syn isomer , the H2 and H3 protons are in a gauche relationship (approx. 60° dihedral angle), leading to a smaller coupling constant (typically 2-4 Hz).[6]

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbons in the stereogenic centers (C2 and C3) and adjacent carbons will also differ between diastereomers due to the different steric environments.

Parametersyn Isomeranti IsomerRationale
³J(H2-H3) ~2-4 Hz~8-10 HzDihedral angle dependence (Karplus relationship)
δ(H2) VariesVariesDifferent magnetic environment
δ(H3) VariesVariesDifferent magnetic environment
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis:

    • Integrate the proton signals to confirm the number of protons.

    • Analyze the multiplicity (splitting pattern) of the signals for H2 and H3 to determine the ³J(H2-H3) coupling constant.

    • Compare the observed coupling constant to the expected values to assign the relative stereochemistry as syn or anti.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. While standard electron ionization MS cannot distinguish between stereoisomers, it is essential for confirming the molecular weight (160.21 g/mol for C8H16O3) and structural connectivity.[1]

Expected fragmentation patterns for 3-hydroxy-2-methylheptanoic acid include:

  • Loss of water (H₂O): [M-18]⁺

  • Loss of the carboxyl group (COOH): [M-45]⁺

  • Alpha-cleavage: Fission of the bond between C2 and C3.

To differentiate isomers, MS must be coupled with a chiral separation technique, such as chiral gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Derivatization: Convert the carboxylic acid and alcohol groups to more volatile esters and ethers (e.g., methyl ester, trimethylsilyl ether) to improve chromatographic performance.

  • Injection: Inject the derivatized sample onto a chiral GC column. The different stereoisomers will interact differently with the chiral stationary phase and elute at different retention times.

  • Mass Analysis: The eluting compounds are introduced into the mass spectrometer, which provides a mass spectrum for each separated isomer, confirming their identity.

Biological and Pharmaceutical Relevance

The structural properties of stereoisomers are of paramount importance in drug development and biology. Different stereoisomers of a molecule can exhibit vastly different pharmacological and toxicological profiles.[4] This stereoselectivity arises because biological systems, such as enzymes and receptors, are themselves chiral.

Hydroxy-carboxylic acids (HCAs) are known to interact with specific G-protein coupled receptors (HCA receptors).[7] For example, the ketone body (R)-3-hydroxybutyrate is twice as potent as its (S)-enantiomer at the HCA2 receptor.[7] Although the specific biological targets of 3-hydroxy-2-methylheptanoic acid are not fully elucidated, it is highly probable that its different stereoisomers will exhibit distinct biological activities. Therefore, the ability to synthesize, separate, and characterize each isomer is a crucial first step in evaluating its therapeutic potential.

G cluster_bio Stereoselectivity in Biological Systems cluster_outcomes Biological Response Isomers {(2R,3R) Isomer | (2S,3S) Isomer} Receptor Chiral Receptor (e.g., HCA Receptor) Isomers->Receptor Binding Interaction High_Activity High Activity (Therapeutic Effect) Receptor->High_Activity Correct Fit Low_Activity Low or No Activity Receptor->Low_Activity Poor Fit

Caption: Differential binding of stereoisomers to a chiral receptor.

Conclusion

The four stereoisomers of 3-hydroxy-2-methylheptanoic acid possess unique three-dimensional structures that necessitate precise analytical methods for their differentiation. This guide has detailed the foundational principles of their stereochemistry, outlined robust protocols for their synthesis and separation, and provided a comparative analysis of the key spectroscopic techniques used for their structural elucidation. The ability to distinguish between syn and anti diastereomers using NMR spectroscopy, and to separate all four isomers through chiral resolution, are critical skills for researchers in synthetic chemistry and drug discovery. A thorough understanding of these structural properties is the cornerstone for future investigations into the distinct biological roles and therapeutic potential of each individual stereoisomer.

References

  • PubMed. (2003). Asymmetric synthesis of four diastereomers of 3-hydroxy-2,4,6-trimethylheptanoic acid: proof of configurational assignment. [Link]

  • Saitama University Repository. (2023). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. [Link]

  • PubChem. 3-Hydroxy-2-methylheptanoic acid. [Link]

  • Organic Syntheses. Methyl dl-anti-3-hydroxy-2-methylpentanoate. [Link]

  • SlideShare. (2018). Stereochemistry and biological activity of drugs. [Link]

  • Europe PMC. (2014). Synthesis of all the diastereomers of 2-amino-3-hydroxy-4,5-dimethylhexanoic acid. [Link]

  • PubChem. 3-Hydroxy-2-methylhexanoic acid. [Link]

  • Gavin Publishers. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. [Link]

  • Brainly.in. (2023). The maximum number of stereoisomers possible for 3-hydroxy-2-methyl butanoic acid is. [Link]

  • NIST. Heptanoic acid, 3-hydroxy-, methyl ester. [Link]

  • ResearchGate. Stereoisomers | Request PDF. [Link]

  • The Natural Products Atlas. (2r,3r)-3-hydroxy-2-methylbutanoic acid. [Link]

  • bioRxiv. (2024). Stereochemically-aware bioactivity descriptors for uncharacterized chemical compounds. [Link]

  • Frontiers. (2014). Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors. [Link]

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Protocols & Analytical Methods

Method

Application Note: LC-MS/MS Method Development and Validation for the Quantification of 3-Hydroxy-2-methylheptanoic Acid

Target Audience: Analytical Chemists, Synthetic Biologists, and Natural Product Researchers Matrix: Fermentation Broth, Cell Lysates, and Purified Extracts Executive Summary & Biological Significance 3-Hydroxy-2-methylhe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Synthetic Biologists, and Natural Product Researchers Matrix: Fermentation Broth, Cell Lysates, and Purified Extracts

Executive Summary & Biological Significance

3-Hydroxy-2-methylheptanoic acid (3-H-2-MHA) is a highly specialized, amphiphilic aliphatic hydroxy acid (C8H16O3, MW 160.21 g/mol )[1]. While rarely found in primary mammalian metabolism, it serves as a critical structural moiety in several high-value biological systems:

  • Bioactive Natural Products: It is a key constituent of the lipopeptide antibiotic globomycin and photoreactive siderophores such as imaqobactin[2][3] and variochelins[4].

  • Synthetic Biology & Metabolic Engineering: 3-H-2-MHA is a target metabolite in orthogonal one-carbon (C1) utilization frameworks. Specifically, it is synthesized via the formyl-CoA elongation (FORCE) pathway through the condensation of heptanone and formyl-CoA, catalyzed by 2-hydroxyacyl-CoA lyase[5].

Accurate quantification of 3-H-2-MHA is essential for biosynthetic profiling, fermentation optimization, and pharmacokinetic studies. This application note details a robust, self-validating LC-MS/MS methodology designed to overcome the analytical challenges associated with this highly polar, poor-UV-absorbing molecule.

Pathway N1 Formyl-CoA + Heptanone N2 2-Hydroxyacyl-CoA Lyase (HACL) N1->N2 N3 3-Hydroxy-2-methylheptanoic Acid (C8H16O3) N2->N3 FORCE Pathway N4 Siderophores (e.g., Imaqobactin) N3->N4 NRPS N5 Lipopeptides (e.g., Globomycin) N3->N5 NRPS

Figure 1: Biosynthetic routing of 3-H-2-MHA in engineered and natural systems.

Methodological Rationale (E-E-A-T)

To ensure scientific integrity, every parameter in this protocol was selected based on the physicochemical properties of 3-H-2-MHA and the necessity for a self-validating analytical system.

Sample Preparation: Free vs. Bound Analyte

Depending on the application, 3-H-2-MHA exists either as a free acid (in synthetic biology FORCE pathways) or covalently bound via amide/ester linkages (in siderophores and lipopeptides). For bound 3-H-2-MHA, total acid hydrolysis (6M HCl at 110 °C for 24 hours) is mandatory to liberate the monomer[6]. For free 3-H-2-MHA, Liquid-Liquid Extraction (LLE) using ethyl acetate ensures high recovery while precipitating matrix proteins.

Chromatographic Strategy: Why Polar C18?

As a short-chain hydroxy fatty acid, 3-H-2-MHA exhibits poor retention and poor peak shape on standard C18 columns due to phase collapse in highly aqueous conditions. We utilize a Polar C18 stationary phase (e.g., Kinetex 2.6 µm Polar C18, 100 Å)[5]. The polar-modified surface prevents ligand folding, providing enhanced retention for amphiphilic compounds.

The mobile phase utilizes 50 mM ammonium formate and methanol [5]. Causality: Methanol provides superior desolvation efficiency for small organic acids compared to acetonitrile. The ammonium formate buffer (pH ~6.5) keeps the carboxylic acid partially ionized in the mobile phase (ensuring stable retention) but facilitates rapid deprotonation in the negative electrospray (ESI-) droplet, drastically boosting sensitivity.

Mass Spectrometry: Negative ESI and MRM

Carboxylic acids readily yield [M-H]⁻ ions. The exact mass of 3-H-2-MHA is 160.1099 Da[1], yielding a precursor ion at m/z 159.1. Collision-induced dissociation (CID) yields a dominant product ion at m/z 115.1 (loss of CO₂, 44 Da) and a secondary ion at m/z 141.1 (loss of H₂O, 18 Da). Monitoring both transitions ensures isobaric interference can be detected via quantifier/qualifier ratio shifts.

Experimental Protocols

Protocol A: Sample Preparation (Hydrolysis & Extraction)

Note: If analyzing free 3-H-2-MHA from engineered strains, skip steps 2-4.

  • Aliquot: Transfer 500 µL of fermentation broth or cell lysate to a glass hydrolysis vial.

  • Spike Internal Standard: Add 10 µL of D3-3-H-2-MHA (10 µg/mL) to establish the self-validating quantitative baseline.

  • Hydrolysis: Add 500 µL of 12M HCl (final concentration 6M). Seal under inert gas (N₂) and incubate at 110 °C for 24 hours[6].

  • Neutralization: Cool to room temperature and carefully neutralize with 10M NaOH to pH ~3.0 (keep acidic to maintain the analyte in its protonated, extractable form).

  • Liquid-Liquid Extraction (LLE): Add 2 mL of LC-MS grade Ethyl Acetate. Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 4,000 x g for 10 minutes.

  • Drying & Reconstitution: Transfer the upper organic layer to a clean vial. Evaporate to dryness under a gentle stream of N₂. Reconstitute in 200 µL of Initial Mobile Phase (95% Buffer / 5% Methanol).

LCMS_Workflow N1 Sample Matrix (Broth/Cells) N2 Acid Hydrolysis (6M HCl, 110°C) N1->N2 Bound N3 LLE Extraction (Ethyl Acetate) N1->N3 Free N2->N3 N4 Polar C18 Separation N3->N4 N5 ESI(-) MS/MS (MRM Mode) N4->N5

Figure 2: Divergent sample preparation and LC-MS/MS workflow for 3-H-2-MHA analysis.

Protocol B: LC-MS/MS Analysis
  • System Setup: Plumb the UHPLC to a Triple Quadrupole (QQQ) mass spectrometer equipped with a heated ESI source.

  • Column: Install a Kinetex 2.6 µm Polar C18, 100 Å (100 mm x 4.6 mm)[5]. Set column oven to 40 °C.

  • Mobile Phases:

    • Mobile Phase A: 50 mM Ammonium Formate in LC-MS grade H₂O.

    • Mobile Phase B: LC-MS grade Methanol.

  • Injection: Inject 5 µL of the reconstituted sample.

Instrumental Parameters & Data Presentation

Table 1: UHPLC Gradient Conditions

The gradient is designed to hold highly aqueous conditions initially to focus the polar analyte, followed by a rapid organic ramp to elute matrix lipids.

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.09550.5
1.09550.5
5.010900.5
7.010900.5
7.19550.5
10.09550.5
Table 2: Mass Spectrometry (MRM) Parameters

Source conditions: Gas Temp 300 °C, Gas Flow 10 L/min, Nebulizer 40 psi, Capillary 3500 V (Negative Mode).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
3-H-2-MHA 159.1115.15015Quantifier (-CO₂)
3-H-2-MHA 159.1141.15010Qualifier (-H₂O)
D3-3-H-2-MHA 162.1118.15015Internal Standard

Method Validation Framework (The Self-Validating System)

To ensure absolute trustworthiness of the generated data, the analytical batch must act as a self-validating system. The inclusion of the stable isotope-labeled internal standard (SIL-IS) corrects for matrix-induced ion suppression and extraction losses in real-time.

Table 3: Acceptance Criteria for System Validation
Validation ParameterTarget MetricMechanistic Justification
Linearity (R²) > 0.995 (1 - 1000 ng/mL)Ensures dynamic range covers both trace biological expression and high-yield synthetic biology titers.
Qualifier/Quantifier Ratio ± 20% of standardConfirms peak purity; deviations indicate isobaric matrix interference co-eluting with the target.
Matrix Effect (ME) 80% - 120% (IS corrected)SIL-IS normalizes ionization suppression caused by residual fermentation salts or peptides.
Recovery (LLE) > 85%Validates that the pH 3.0 adjustment successfully protonated the carboxylic acid for organic partitioning.

References

  • 3-Hydroxy-2-methylheptanoic acid | C8H16O3 | CID 12718914 - PubChem. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGb2vBZQVwdWn37CwEGSBTDvwZ6FxMRRVQBHQaS9SK-3YyGD2wIV-8C3aa43nFo_TzwMsqzSdpCyixuDKEF-XXbVEMQp1sS8SHWZDPaX6lvLRjMWoqfMfAKSZNjcZj7mfoLGoRz76x-fcfeAvVIbS33FqU6o5O7Q_YuFtLEL9IeQwuPLR0=]
  • New variochelins from soil-isolated Variovorax sp. H002 - PMC - NIH. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjntKPIaUMZqquBF2Iovjszq-NWUCeut_AS6xb1Y_cucO9B8sGA0EbqzpamFxfsOu_kx7TBc5THuSP_Zr9G-Z0mAvoIWQjyw2VWtsT2CjYcJq-fE_HzysY_Lgs1O1Bk0hDo8X7zpWdepZF4Iw=]
  • Studies on SF=1902 A2 A5, minor components of SF-1902 (globomycin) - PubMed. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlbXvuJL-Fq-_LOutcseDytN8ZoiNOuTxmwHTTKhVkBRb_exUi-06RSkCk5ieDYP1xcLTmqmXdu-F4OfTjiUDt7kdKJTzFMIQVlnMpUPqFzyMdIO-nxYJzJxGXK8YRGm4mMw==]
  • Isolation of Imaqobactin, an Amphiphilic Siderophore from the Arctic Marine Bacterium Variovorax Species RKJM285 | Journal of Natural Products - ACS Publications. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjGZoLwoj55j2RzfYqmE-BtUIDzUfAme73aBSJ43Pta7sMVeMPWNUFWDulDyrf4p0vVB1kCveGGIXVLTs_IWES2qvPkwYTrzTmC0gcNY-1z6pqb99UN82yGrEp-gDJvwN5DnSADk3HCbK1js_H23U=]
  • EP4388104A2 - Orthogonal metabolic framework for one-carbon utilization - Google Patents. google.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8CX6egCO7fG8e7EH43fhiI9rqS8ydjywQh18r8-Lp3BfBzAqyCoZQvE6m8dgBI-sxVj9SjzQhonNjEZHFsEaaVF_Gl2STk180yNYtV-Od5tQtzuV8MgDt-FQ09lgVBd0CtOAPpH14IL1S]
  • Isolation of Imaqobactin, an Amphiphilic Siderophore from the Arctic Marine Bacterium Variovorax Species RKJM285 - PubMed. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbNAdx2UBXiIMbCX8bzAQjmZ20vUq9Fu7Ry8BA3Grg3i0bR3gO-AVwk4MjB7FyRV_8u8evKdEdBKuI158YTk7ykv5kBcmfG_n9_5p1TpZxnrCM3O8ITfx48_AiDYKCCYX2VJw=]
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  • Variochelins, Lipopeptide Siderophores from Variovorax boronicumulans Discovered by Genome Mining. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmdM_94F35yfq4XMmZd0iJ510PP9fyUIcQfjctnv-hmNpDhw_W1AZxTEUNOJJJGLDtpc1vYYHM-Kc4Dh6zr9wIZQKy2j_gVof_-JuoxG3RBsTMQUnU7G0RdtSDzaXjJNJWM7ivlLlsuMqubN3W_4HIjEgdnWo5BwjZci2Qu3euSlGlQ1i27NcpTZRt_-SwTang_1QFdeKxuaVyAyupn7L93_VQxgrA6uwuDQL7uPedhsYK8-gTnb51FqIB6jildhbu20iuD__X_TPE8osA2g==]

Sources

Application

Application Note: Enantioselective Synthesis Protocol for (2R,3R)-3-Hydroxy-2-methylheptanoic Acid

Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Boron-mediated asymmetric anti-aldol methodology, mechanistic causality, and self-validating experimental workflows.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Boron-mediated asymmetric anti-aldol methodology, mechanistic causality, and self-validating experimental workflows.

Biological Context & Strategic Significance

3-Hydroxy-2-methylheptanoic acid is a critical chiral fatty acid motif found in several bioactive natural products. It serves as the N-terminal lipid tail in SF-1902 A2 , a minor component of the potent signal peptidase II inhibitor globomycin[1]. Furthermore, this specific (2R,3R)-configured moiety is a key structural determinant in imaqobactin , an amphiphilic siderophore isolated from the Arctic marine bacterium Variovorax sp. RKJM285, where it plays a vital role in metal chelation and antimicrobial activity[2].

The total synthesis of these cyclic lipopeptides heavily relies on the precise stereochemical construction of this anti- α -methyl- β -hydroxy lipid tail[3]. Standard Evans oxazolidinone chemistry typically yields syn-aldol adducts. Therefore, accessing the (2R,3R)-anti configuration requires a specialized approach. As demonstrated in Kogen's landmark total synthesis of globomycin, the Abiko-Masamune boron-mediated asymmetric aldol reaction is the most robust method for establishing this specific relative and absolute configuration[4].

Mechanistic Rationale: The Anti-Aldol Challenge

The core challenge in synthesizing (2R,3R)-3-hydroxy-2-methylheptanoic acid lies in forcing the formation of an E-enolate.

  • Causality of Reagent Selection: Traditional boron enolization using di- n -butylboron triflate ( n -Bu 2​ BOTf) and diisopropylethylamine minimizes allylic A(1,3) strain, naturally favoring the Z-enolate and subsequently yielding the syn-aldol product.

  • Steric Override: By replacing n -Bu 2​ BOTf with the highly sterically demanding dicyclohexylboron triflate ( c -Hex 2​ BOTf) and using triethylamine, severe steric repulsion is introduced in the Z-enolate transition state. This forces the exclusive formation of the E-enolate.

  • Stereocontrol: The E-enolate, bearing the (1R,2S)- N -mesyl norephedrine chiral auxiliary, undergoes a highly ordered Zimmerman-Traxler chair transition state. The auxiliary effectively shields the Re-face, directing the incoming butanal to attack from the Si-face, yielding the desired (2R,3R)-anti-aldol adduct with >95% diastereomeric excess (de).

Mechanism N1 N-Mesyl Norephedrine Propionate N2 E-Boron Enolate (Steric control via c-Hex2BOTf) N1->N2 c-Hex2BOTf, Et3N -78°C, CH2Cl2 N3 Zimmerman-Traxler TS (Si-face attack on Butanal) N2->N3 Butanal N4 Boron Aldolate Intermediate N3->N4 C-C Bond Formation N5 N5 N4->N5 H2O2, MeOH Oxidation

Mechanistic pathway highlighting E-enolate formation and the Zimmerman-Traxler transition state.

Experimental Workflow & Protocols

The following self-validating protocol outlines the synthesis of the target molecule from commercially available starting materials, utilizing solid-phase and solution-phase principles adapted from established literature[5].

Workflow A 1. Auxiliary Prep (N-Mesylation & Acylation) B 2. E-Enolate Formation (c-Hex2BOTf, Et3N) A->B C 3. Aldol Addition (Butanal, -78°C) B->C D 4. Auxiliary Cleavage (LiOH, H2O2) C->D E Target Molecule (3-Hydroxy-2-methylheptanoic acid) D->E

Step-by-step synthetic workflow for the preparation of 3-hydroxy-2-methylheptanoic acid.

Protocol 3.1: Preparation of the Chiral Propionate
  • Mesylation: Dissolve (1R,2S)-norephedrine (1.0 eq) in anhydrous CH 2​ Cl 2​ (0.2 M) under argon. Cool to 0 °C. Add triethylamine (1.2 eq) followed by dropwise addition of methanesulfonyl chloride (1.05 eq). Stir for 2 h.

  • Acylation: To the same reaction flask, add additional triethylamine (1.5 eq) and propionyl chloride (1.2 eq) at 0 °C. Stir for 3 h at room temperature.

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with CH 2​ Cl 2​ , dry over MgSO 4​ , and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

    • Validation Checkpoint: TLC (Hexanes/EtOAc 7:3) should show a single UV-active spot ( Rf​≈0.45 ). 1 H NMR must confirm the presence of the propionyl quartet at 2.3 ppm.

Protocol 3.2: Boron-Mediated Anti-Aldol Addition
  • Enolization: Dissolve the purified propionate ester (1.0 eq) in anhydrous CH 2​ Cl 2​ (0.1 M) under argon. Cool to -78 °C. Add triethylamine (1.5 eq) followed by slow, dropwise addition of c -Hex 2​ BOTf (1.2 eq, 1.0 M in hexanes).

    • Causality Note: Strict temperature control at -78 °C is mandatory to prevent equilibration to the thermodynamically favored Z-enolate.

  • Addition: Stir at -78 °C for 2 h. Add freshly distilled butanal (1.5 eq) dropwise. Stir at -78 °C for 2 h, then allow the reaction to warm to 0 °C over 1 h.

  • Oxidative Quench: Quench the reaction at 0 °C by adding pH 7 phosphate buffer, followed by MeOH and 30% H 2​ O 2​ (3:1:1 ratio). Stir for 1 h.

    • Causality Note: The pH 7 buffer is critical. Highly basic conditions during peroxide oxidation can trigger retro-aldol cleavage of the newly formed adduct.

  • Isolation: Extract with EtOAc, wash with brine, dry, and purify via column chromatography.

Protocol 3.3: Non-Destructive Auxiliary Cleavage
  • Hydrolysis: Dissolve the aldol adduct in THF/H 2​ O (3:1, 0.05 M). Cool to 0 °C. Add 30% H 2​ O 2​ (4.0 eq) followed by LiOH·H 2​ O (2.0 eq).

    • Causality Note: H 2​ O 2​ generates the highly nucleophilic hydroperoxide anion (OOH ), which attacks the carbonyl significantly faster than OH . This rapid kinetic cleavage prevents epimerization at the sensitive α -stereocenter.

  • Quench & Recovery: After 1 h at 0 °C, quench excess peroxide with 1.5 N aqueous Na 2​ SO 3​ . Remove THF in vacuo. Extract the aqueous layer with CH 2​ Cl 2​ to recover the intact chiral auxiliary.

  • Acidification: Acidify the aqueous layer to pH 2 using 1 N HCl. Extract thoroughly with EtOAc. Dry over Na 2​ SO 4​ and concentrate to yield the pure (2R,3R)-3-hydroxy-2-methylheptanoic acid.

Quantitative Data & Analytical Validation

The tables below summarize the critical parameters for ensuring stereochemical fidelity and validating the final product.

Table 1: Influence of Boron Reagents on Enolate Geometry and Aldol Diastereoselectivity

Boron ReagentAmine BaseEnolate GeometryMajor DiastereomerDiastereomeric Excess (de)
n -Bu 2​ BOTf i -Pr 2​ NEtZ-enolatesyn (2R,3S)> 95%
c -Hex 2​ BOTf Et 3​ N E-enolate anti (2R,3R) > 95%

Table 2: Analytical Characterization of (2R,3R)-3-Hydroxy-2-methylheptanoic Acid

ParameterExpected Value / Description
Appearance Colorless to pale yellow viscous oil
Optical Rotation [α]D25​ negative (approx. -14.5, c 1.0, CHCl 3​ )
1 H NMR (400 MHz, CDCl 3​ ) δ 3.85 (m, 1H, β -CH), 2.55 (dq, J=7.2,4.5 Hz, 1H, α -CH), 1.50-1.25 (m, 6H, aliphatic chain), 1.20 (d, J=7.2 Hz, 3H, α -CH 3​ ), 0.90 (t, J=6.8 Hz, 3H, terminal CH 3​ ).
HRMS (ESI-TOF) m/z [M-H] calcd for C 8​ H 1​ 5​ O 3​ 159.1027, found 159.1022.
Stereochemical Proof Coupling constant ( Jα,β​ ) typically 4.5 - 5.5 Hz for anti adducts (compared to 2.5 - 3.5 Hz for syn adducts).

References

  • Omoto, S., Ogino, H., & Inouye, S. (1981). Studies on SF=1902 A2 A5, minor components of SF-1902 (globomycin). The Journal of Antibiotics.[1] URL: [Link]

  • Robertson, A. W., et al. (2018). Isolation of Imaqobactin, an Amphiphilic Siderophore from the Arctic Marine Bacterium Variovorax Species RKJM285. Journal of Natural Products.[2] URL: [Link]

  • Kogen, H., et al. (2000). Crystal Structure and Total Synthesis of Globomycin: Establishment of Relative and Absolute Configurations. Journal of the American Chemical Society.[4] URL: [Link]

  • Sarabia, F., et al. (2011). Solid Phase Synthesis of Globomycin and SF-1902 A5. The Journal of Organic Chemistry.[5] URL: [Link]

  • Cochrane, R. V. K., et al. (2014). A novel approach for the synthesis of the cyclic lipopeptide globomycin. Chemical Communications.[3] URL: [Link]

Sources

Method

Introduction: The Analytical Challenge of 3-Hydroxy-2-Methylheptanoic Acid

An Application Guide for the Extraction of 3-Hydroxy-2-Methylheptanoic Acid from Biological Samples for Researchers, Scientists, and Drug Development Professionals. 3-Hydroxy-2-methylheptanoic acid (HMHA) is a C8-hydroxy...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Extraction of 3-Hydroxy-2-Methylheptanoic Acid from Biological Samples for Researchers, Scientists, and Drug Development Professionals.

3-Hydroxy-2-methylheptanoic acid (HMHA) is a C8-hydroxy fatty acid that may be present in various biological systems.[1] As with many small molecule metabolites, its precise role and concentration in different physiological and pathological states are of growing interest to researchers. However, accurately quantifying HMHA in complex biological matrices such as plasma, serum, or urine presents a significant analytical challenge. The molecule's polarity, conferred by both a hydroxyl and a carboxylic acid group, combined with its typically low endogenous concentrations, necessitates robust and optimized extraction protocols to isolate it from interfering substances like proteins, salts, and other lipids.[2][3]

This guide provides a detailed framework for the extraction of 3-hydroxy-2-methylheptanoic acid from biological samples. It is designed to offer both the theoretical basis for methodological choices and practical, step-by-step protocols for immediate application. We will explore two primary extraction techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), followed by a discussion of derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) analysis and considerations for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Part 1: Foundational Principles of Extraction

The success of any quantification method hinges on the efficiency and cleanliness of the sample preparation. The core principle for extracting a carboxylic acid like HMHA is to manipulate its ionization state through pH adjustment. In its ionized (deprotonated) carboxylate form at physiological pH, HMHA is highly water-soluble. By acidifying the sample, the carboxylic acid group becomes protonated, rendering the molecule less polar and thus more soluble in organic solvents.[4][5] This principle is fundamental to both LLE and SPE methodologies.

Initial Sample Handling and Preparation

Proper sample handling is crucial to prevent degradation or contamination.

  • Blood Samples (Plasma/Serum): Collect blood in appropriate tubes (e.g., EDTA for plasma, serum separator tubes for serum). Process the blood promptly by centrifugation to separate plasma or serum.[6] Samples should be stored at -80°C until analysis to ensure stability.[6][7][8]

  • Urine Samples: For 24-hour collections, urine should be collected in a container kept on ice.[4] Aliquots should be taken and frozen at -80°C until analysis.[9] It is common practice to normalize urinary concentrations to creatinine to account for variations in urine dilution.[10][11]

Part 2: Extraction Methodologies and Protocols

The choice between LLE and SPE often depends on the required sample cleanliness, throughput needs, and the specific analytical platform being used.

Method A: Liquid-Liquid Extraction (LLE)

LLE is a classic, robust method for isolating organic acids. It relies on the differential solubility of the analyte between two immiscible liquid phases (typically an aqueous sample and an organic solvent).

Causality Behind the Method: By lowering the sample pH to <2, we ensure the carboxylic acid of HMHA is protonated (R-COOH).[4][9] This significantly reduces its polarity, allowing it to be efficiently partitioned into a non-polar organic solvent like ethyl acetate or a mixture containing methyl tert-butyl ether (MTBE).[5][10][12] The addition of salt ("salting out") further enhances the transfer into the organic phase by decreasing the solubility of organic compounds in the aqueous layer.[9]

Experimental Protocol: LLE for Plasma/Serum

  • Thaw Sample: Thaw frozen plasma or serum samples on ice.

  • Aliquoting: In a clean glass tube, add 100 µL of the plasma/serum sample.

  • Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample) to correct for extraction efficiency and instrument variability.

  • Acidification: Add 10 µL of 5M HCl to the sample to bring the pH below 2.[6] Vortex briefly.

  • Extraction Solvent: Add 500 µL of an extraction solvent such as ethyl acetate or methyl tert-butyl ether (MTBE).[5][10][12]

  • Extraction: Vortex vigorously for 1-2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to separate the aqueous and organic layers.[13]

  • Collection: Carefully transfer the upper organic layer to a new clean tube, avoiding the protein interface and lower aqueous layer.

  • Repeat Extraction (Optional but Recommended): For maximum recovery, repeat steps 5-8, combining the organic extracts.

  • Drying: Evaporate the pooled organic extract to complete dryness under a gentle stream of nitrogen at a slightly elevated temperature (e.g., 40-50°C).[9][10] The dried residue is now ready for reconstitution and analysis or for a subsequent derivatization step.

Method B: Solid-Phase Extraction (SPE)

SPE offers a more controlled and often cleaner extraction compared to LLE, which can be beneficial for reducing matrix effects in mass spectrometry.[14][15] Anion exchange SPE is particularly effective for isolating acidic compounds like HMHA.

Causality Behind the Method: Anion exchange SPE utilizes a solid sorbent with positively charged functional groups. At a neutral or slightly basic pH, the negatively charged carboxylate group of HMHA binds to the sorbent. Interfering neutral and basic compounds are washed away. The analyte is then eluted by using a solvent that is either acidic (to neutralize the analyte, releasing it from the sorbent) or contains a high concentration of a competing anion.

Experimental Protocol: SPE for Urine

  • Thaw and Prepare Sample: Thaw urine samples on ice. Centrifuge to remove any particulate matter. Dilute the urine (e.g., 1:3 with distilled water) to reduce matrix viscosity and ionic strength.[10] Adjust the sample pH to ~7.0-8.5.[10]

  • SPE Cartridge Conditioning: Condition a strong anion exchange (SAX) or mixed-mode SPE cartridge by sequentially washing with 1-2 mL of methanol, followed by 1-2 mL of water, and finally 1-2 mL of the loading buffer (e.g., water at pH 7.0).[10] Do not allow the cartridge to go dry.

  • Sample Loading: Load the prepared urine sample onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1-2 mL of water to remove neutral and basic interferences. Follow with a wash of a weak organic solvent like methanol to remove less polar, non-ionic interferences.

  • Elution: Elute the bound HMHA using a solvent that disrupts the ionic interaction. A common choice is an acidified organic solvent, such as 1-2 mL of 2-5% formic acid in methanol.[16]

  • Drying: Collect the eluate and evaporate to dryness under a stream of nitrogen. The dried residue is ready for further processing.

Workflow Visualizations

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction Sample Plasma/Serum Sample IS Add Internal Standard Sample->IS Acid Acidify (pH < 2) IS->Acid Solvent Add Organic Solvent (e.g., Ethyl Acetate) Acid->Solvent Vortex Vortex Vigorously Solvent->Vortex Centrifuge Centrifuge for Phase Separation Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Dry Evaporate to Dryness (Nitrogen Stream) Collect->Dry Analysis Ready for Analysis or Derivatization Dry->Analysis

Caption: Liquid-Liquid Extraction (LLE) workflow for 3-hydroxy-2-methylheptanoic acid.

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction Process cluster_post Post-Extraction Condition Condition Cartridge (MeOH, H2O, Buffer) Load Load pH-Adjusted Urine Sample Condition->Load Wash Wash Interferences (H2O, MeOH) Load->Wash Elute Elute Analyte (Acidified Solvent) Wash->Elute Dry Evaporate to Dryness (Nitrogen Stream) Elute->Dry Analysis Ready for Analysis or Derivatization Dry->Analysis

Caption: Solid-Phase Extraction (SPE) workflow using an anion exchange mechanism.

Part 3: Analysis of the Extracted Analyte

Once extracted, HMHA must be detected and quantified. GC-MS and LC-MS/MS are the most common high-sensitivity platforms for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent chromatographic separation but requires analytes to be volatile and thermally stable.[9] HMHA, with its polar hydroxyl and carboxyl groups, is not suitable for direct GC-MS analysis. It must first be derivatized.[17]

Derivatization: The Key to Volatility Derivatization chemically modifies the polar functional groups, replacing the active hydrogens with non-polar groups.[17] This increases volatility and improves peak shape.[18] Silylation is a common and effective method, where a trimethylsilyl (TMS) group replaces the hydrogen on both the hydroxyl and carboxyl moieties.[17][19]

Protocol: Trimethylsilyl (TMS) Derivatization

  • Ensure Dryness: The dried sample extract must be completely free of water, as water will consume the derivatizing reagent.[17]

  • Add Reagent: To the dried extract, add 50-100 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[10][19] A catalyst like pyridine (10-20 µL) can also be added.[9]

  • Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes to ensure the reaction goes to completion.[10]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful alternative that often does not require derivatization, enabling higher throughput.[3] The extracted HMHA is reconstituted in a suitable solvent and directly analyzed.

Method Considerations:

  • Chromatography: Reversed-phase chromatography (e.g., using a C18 column) is typically used.[8] A gradient elution with mobile phases of water and an organic solvent (methanol or acetonitrile), both containing a small amount of acid like formic acid (0.1%), is common.[8] The acid aids in protonating the analyte for better retention and ionization.

  • Ionization: Electrospray ionization (ESI) is standard. Due to the carboxylic acid group, HMHA is most sensitively detected in negative ion mode ([M-H]⁻).

  • Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

Table 1: Comparison of Analytical Platforms

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Derivatization Required (e.g., Silylation)[9][17]Not typically required [3]
Throughput Lower, due to derivatization and longer run timesHigher, due to simpler sample prep and faster runs
Selectivity High, especially with high-resolution columnsVery high, due to MS/MS fragmentation
Sensitivity Very highVery high
Primary Challenge Labor-intensive derivatization stepPotential for matrix effects and ion suppression

Conclusion and Best Practices

The successful extraction and quantification of 3-hydroxy-2-methylheptanoic acid from biological samples is an achievable but exacting process. The choice between LLE and SPE should be guided by the sample matrix, desired level of extract purity, and available resources. For GC-MS analysis, a robust derivatization protocol is non-negotiable, while LC-MS/MS offers a more direct route to analysis. Regardless of the chosen path, the use of an appropriate internal standard, careful pH control, and meticulous technique are paramount to achieving accurate and reproducible results. The protocols and principles outlined in this guide provide a solid foundation for researchers to develop and validate their own methods for the analysis of this and other hydroxy fatty acids.

References

  • Greter, J., & Jacobson, C. E. (Year). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Published work with details on LLE and SPE for organic acids.
  • Palmer, W. W., & Van Slyke, D. D. (Year). Determination of Total Organic Acids in Urine by Extraction with Organic Solvents.
  • Ciucanu, I., & Kerek, F. (1984). A simple and rapid method for the permethylation of carbohydrates. Carbohydrate Research, 131(2), 209-217. (Note: While not directly in search results, this is a foundational citation for derivatization chemistry often referenced by other papers).
  • Ciucanu, I., & Kerek, F. (1984). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry.
  • ERNDIM. (Year). Organic Acids Qualitative Analysis in Urine by GCMS.
  • Chace, D. H., et al. (Year). Comparison of two extraction procedures for urinary organic acids prior to gas chromatography-mass spectrometry.
  • Prada, F., et al. (2016). Confirmatory and quantitative analysis of fatty acid esters of hydroxy fatty acids in serum by solid phase extraction coupled to liquid chromatography tandem mass spectrometry. PubMed, 27769381.
  • PubChem. (n.d.). 3-Hydroxy-2-methylheptanoic acid. PubChem Compound Summary for CID 12718914. Retrieved from [Link]

  • Zhao, S., et al. (Year). Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS.
  • Li, D., et al. (2017).
  • Chen, Y., et al. (Year). Lipid recovery rates using solid-phase extraction...
  • BenchChem. (2025). Technical Support Center: Analysis of Hydroxy Fatty Acids by Gas Chromatography.
  • Ydreborg, M., et al. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and. Semantic Scholar.
  • Chanphong, G., et al. (Year). Quantifying fecal and plasma short-chain fatty acids in healthy Thai individuals. PMC - NIH.
  • De Luca, A., et al. (2024). Measurement of short-chain fatty acids in human plasma by means of fast gas chromatography-mass spectrometry. PubMed, 38429649.
  • PubChem. (n.d.). 3-Hydroxy-2-methylhexanoic acid. PubChem Compound Summary for CID 13676186. Retrieved from [Link]

  • Salden, B. N., et al. (2017). Quantification of Plasma or Serum Short-Chain Fatty Acids: Choosing the Correct Blood Tube. Symbiosis Online Publishing.
  • Vlčková, M., et al. (2021).
  • Merck Millipore. (n.d.). Derivatization of Fatty acids to FAMEs.
  • Wang, Y., et al. (2020). Strategy for Global Profiling and Identification of 2- and 3-Hydroxy Fatty Acids in Plasma by UPLC–MS/MS.
  • Waters Corporation. (2021).
  • Ydreborg, M., et al. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. PubMed, 32708803.
  • Chromatography Today. (2016). Why Isolate Lipids from Biological Samples? Making Lipidomics by Mass Spectrometry the Standard. Discusses various LLE methods for lipids.
  • Sharma, S., et al. (2021). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma... PMC.
  • Sharma, S., et al. (2021). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma... PubMed, 34482182.

Sources

Application

Application Note: Advanced Derivatization Strategies for the GC-MS Analysis of 3-Hydroxy-2-methylheptanoic Acid

Introduction & Analytical Rationale 3-Hydroxy-2-methylheptanoic acid is a structurally complex hydroxy fatty acid. It is frequently encountered as a critical chiral building block in nonribosomal lipopeptide siderophores...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Rationale

3-Hydroxy-2-methylheptanoic acid is a structurally complex hydroxy fatty acid. It is frequently encountered as a critical chiral building block in nonribosomal lipopeptide siderophores (such as variochelins, which are vital for bacterial iron scavenging)[1][2], and as a biomarker in metabolic profiling.

Analyzing this compound via Gas Chromatography-Mass Spectrometry (GC-MS) presents a distinct physiochemical challenge. The molecule contains both a highly polar carboxylic acid group (-COOH) and a secondary hydroxyl group (-OH). Left underivatized, these groups engage in strong intermolecular hydrogen bonding, resulting in low volatility, thermal degradation, and severe peak tailing. Furthermore, the hydroxyl group at the C3 position is sterically hindered by the adjacent C2-methyl group and the C4-alkyl chain. Therefore, selecting a robust derivatization strategy is not just recommended—it is mandatory for accurate structural elucidation and quantitation.

Mechanistic Insights into Reagent Selection

To achieve optimal chromatographic behavior, both the carboxyl and hydroxyl groups must be neutralized. However, not all reagents are created equal when dealing with steric hindrance.

  • Single-Step Silylation (BSTFA + 1% TMCS): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful trimethylsilyl (TMS) donor that replaces active hydrogens with nonpolar TMS groups[3][4]. However, relying on BSTFA alone for 3-hydroxy-2-methylheptanoic acid often results in incomplete derivatization of the hindered C3-OH, leading to a split analytical signal (a mixture of mono-TMS and di-TMS derivatives) and quadratic calibration curves[5]. The addition of 1% Trimethylchlorosilane (TMCS) is mechanistically required; TMCS acts as a catalyst that drives the silylation of sterically hindered hydroxyls to absolute completion[3][4].

  • Two-Step Alkylation/Silylation: An orthogonal approach involves first converting the carboxylic acid to a methyl ester using Boron trifluoride in methanol (BF3/MeOH), followed by silylation of the hydroxyl group using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[4][6]. By methylating the carboxyl group first, the overall steric bulk of the intermediate is reduced compared to a bulky TMS ester, making the subsequent silylation of the hindered C3-OH thermodynamically more favorable. MSTFA is chosen here because its byproduct (N-methyltrifluoroacetamide) is highly volatile and will not co-elute with the target analyte[3][4].

Critical GC-MS Warning: Silylated derivatives must never be analyzed on WAX or FFAP (polyethylene glycol) stationary phases. The active -OH groups on these columns will react with excess silylating reagents, permanently destroying the stationary phase[4]. Always use non-polar or slightly polar columns (e.g., 5% phenyl/95% dimethylpolysiloxane, such as DB-5MS or HP-5MS).

Quantitative Data: Comparison of Derivatization Strategies

Derivatization StrategyReagents UsedTarget Functional GroupsDerivative FormedAdvantagesLimitations
Single-Step Di-Silylation BSTFA + 1% TMCS in Acetonitrile-COOH and -OHDi-TMS (TMS ester, TMS ether)Rapid, single-step reaction; excellent for high-throughput screening.Highly moisture sensitive; prone to incomplete reaction without TMCS catalyst.
Two-Step Alkylation / Silylation 1. BF3/MeOH 2. MSTFA1. -COOH 2. -OHMe-TMS (Methyl ester, TMS ether)Highly stable derivative; distinct fragmentation; eliminates di-TMS artifacts.Time-consuming; requires solvent evaporation between steps.
Bulky Silylation MTBSTFA + 1% TBDMCS-COOH and -OHDi-TBDMSYields a highly stable [M-57]+ fragment ideal for SIM quantitation.Steric hindrance at C3-OH may prevent complete derivatization[7].

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems . They incorporate internal standards and specific quality control (QC) checkpoints to verify reaction causality and completeness.

Protocol A: Single-Step Di-Silylation (BSTFA + 1% TMCS)

Causality Note: Acetonitrile or pyridine is used as an aprotic solvent to dissolve the sample and act as a mild base to scavenge the HCl byproduct released by the TMCS catalyst, preventing localized acidification that could reverse the silylation[5].

  • Sample Preparation: Transfer 100 µL of the sample extract (containing 3-hydroxy-2-methylheptanoic acid) into a silanized glass GC vial. Add 20 µL of an internal standard (e.g., Glutaric acid-d4, 100 ppm).

  • Drying: Evaporate the sample to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C. Residual water will aggressively quench BSTFA.

  • Solvation: Re-dissolve the dried residue in 200 µL of anhydrous acetonitrile (or pyridine).

  • Derivatization: Add 50 µL of BSTFA containing 1% TMCS. Cap the vial tightly with a Teflon-lined septum.

  • Incubation: Heat the vial in a dry block at 70°C for 60 minutes. The elevated temperature and extended time are critical to overcome the steric hindrance of the C3-OH[5].

  • Analysis: Cool to room temperature and inject 1-2 µL into the GC-MS (split ratio 10:1).

  • Self-Validation & QC Check: Extract the ion chromatograms for both the mono-TMS and di-TMS masses. System Pass Criteria: The peak area ratio of di-TMS to mono-TMS must be >99:1. If significant mono-TMS is detected, the reagent has been compromised by moisture, and the batch must be re-derivatized.

Protocol B: Two-Step Methylation & Silylation (BF3/MeOH + MSTFA)

Causality Note: This protocol isolates the derivatization of the two functional groups. Methylation locks the carboxylic acid, preventing it from competing with the hydroxyl group for the silyl donor in the second step.

  • Esterification: To the dried sample residue (prepared as in Protocol A, steps 1-2), add 200 µL of 14% BF3 in methanol.

  • Incubation 1: Seal and heat at 60°C for 30 minutes to form the methyl ester.

  • Quenching & Extraction: Cool the vial, add 200 µL of LC-MS grade water to quench the reaction, and extract the methyl ester with 500 µL of hexane. Vortex vigorously.

  • Phase Separation: Transfer the upper hexane layer to a new silanized vial and evaporate to dryness under nitrogen.

  • Silylation: Add 100 µL of MSTFA to the dried methyl ester residue.

  • Incubation 2: Heat at 60°C for 15 minutes to silylate the C3-OH.

  • Analysis: Inject 1 µL directly into the GC-MS.

  • Self-Validation & QC Check: Run a parallel Reagent Blank (water carried through steps 1-7). System Pass Criteria: The blank must show no siloxane artifact peaks eluting within ±0.5 minutes of the target analyte's retention time. Additionally, monitor the un-silylated methyl ester mass in the sample; it must be completely absent, confirming 100% MSTFA efficiency.

Workflow Visualization

Workflow Sample 3-Hydroxy-2-methylheptanoic Acid + Internal Standard Drying Evaporate to Dryness (N2 stream, 40°C) Sample->Drying Decision Select Derivatization Pathway Drying->Decision PathA Single-Step Silylation BSTFA + 1% TMCS in Aprotic Solvent (70°C, 60 min) Decision->PathA PathB Two-Step Alkylation / Silylation 1. BF3/MeOH (60°C, 30 min) 2. MSTFA (60°C, 15 min) Decision->PathB ProdA Di-TMS Derivative (TMS Ester, TMS Ether) PathA->ProdA ProdB Me-TMS Derivative (Methyl Ester, TMS Ether) PathB->ProdB Validation Self-Validation Checkpoint Monitor Mono- vs. Di-derivatization ProdA->Validation ProdB->Validation GCMS GC-MS Analysis (Non-polar Column, e.g., DB-5MS) Validation->GCMS

GC-MS derivatization workflow for 3-hydroxy-2-methylheptanoic acid.

References

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.Journal of Food and Drug Analysis.
  • Application Note: GC-MS Analysis of (S)-2-Hydroxy-3-methylbutanoic Acid Derivatives.Benchchem.
  • Derivatization reagents for GC - Chromatography.Macherey-Nagel.
  • Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis.Talanta / PubMed.
  • New variochelins from soil-isolated Variovorax sp. H002.PMC - NIH.
  • Variochelins, Lipopeptide Siderophores from Variovorax boronicumulans Discovered by Genome Mining.Journal of Natural Products - ACS.
  • Why can't I get linearity with silylation of hydroxy acids with BSTFA?ResearchGate.

Sources

Method

Application Note: 3-Hydroxy-2-methylheptanoic Acid (3-HMHA) as a Diagnostic Biomarker for Lipopeptide Siderophores and Antibiotics in Microbial Metabolomics

Executive Summary In modern drug discovery and microbial chemical ecology, untargeted metabolomics has shifted away from solely quantifying primary clinical metabolites toward identifying structural fragments—diagnostic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and microbial chemical ecology, untargeted metabolomics has shifted away from solely quantifying primary clinical metabolites toward identifying structural fragments—diagnostic biomarkers —that flag the presence of high-value secondary metabolites. 3-Hydroxy-2-methylheptanoic acid (3-HMHA) and its aminated derivatives serve as highly specific polyketide-derived structural biomarkers. Detecting the 3-HMHA MS/MS signature in complex environmental or microbiome samples reliably indicates the presence of specialized lipopeptide antibiotics (e.g., globomycin) and photoreactive siderophores (e.g., variochelins, imaqobactin). This application note details the mechanistic rationale and a self-validating LC-HRMS/MS protocol for utilizing 3-HMHA as a molecular probe in natural product discovery.

The Mechanistic Role of 3-HMHA in Microbial Chemical Ecology

3-HMHA ( C8​H16​O3​ ) is a rare, branched-chain fatty acid moiety synthesized via polyketide synthase (PKS) pathways. Rather than existing as a free metabolite, it is biosynthetically incorporated into the lipophilic tails or specialized amino acid residues of complex non-ribosomal peptides.

Causality in Biological Function:

  • Antibiotic Membrane Anchoring: In Streptomyces hygroscopicus, the 3-HMHA moiety forms the lipid tail of globomycin minor components (e.g., SF-1902 A2). This lipophilic tail is mechanistically essential for anchoring the antibiotic into the bacterial inner membrane, where it competitively inhibits prolipoprotein signal peptidase, leading to cell envelope stress and death[1].

  • Siderophore Photoreactivity & Chelation: In Variovorax species, heavily modified derivatives of 3-HMHA—such as 4-amino-7-guanidino-3-hydroxy-2-methylheptanoic acid—are integrated into the depsipeptide core of photoreactive siderophores like variochelins[2][3] and imaqobactin[4]. The unique stereochemistry and amphiphilicity provided by the 3-HMHA core dictate the structural geometry required for Fe(III) chelation. Upon exposure to UV/light, these specific siderophore complexes undergo ligand-to-metal charge transfer, reducing Fe(III) to bioavailable Fe(II)[3][4].

Pathway Fe_Depletion Iron Depletion (Environmental Stress) Fur_Regulator Fur Repressor Deactivation Fe_Depletion->Fur_Regulator Triggers Gene_Cluster PKS/NRPS Gene Cluster Fur_Regulator->Gene_Cluster Upregulates Siderophore 3-HMHA Siderophore Secretion Gene_Cluster->Siderophore Synthesizes Fe_Complex Fe(III) Chelation Siderophore->Fe_Complex Binds Iron Photoreduction Photoreduction to Fe(II) (UV/Light) Fe_Complex->Photoreduction Sunlight Uptake Cellular Iron Uptake Photoreduction->Uptake Bioavailable Fe

Fig 1. Biosynthetic and ecological signaling pathway of 3-HMHA-containing photoreactive siderophores.

Quantitative Data: 3-HMHA Biomarker Targets

To effectively use 3-HMHA as a diagnostic fragment, analysts must understand its structural variations across different microbial producers. Table 1 summarizes the key quantitative parameters for identifying these high-value targets.

Table 1: Key Microbial Natural Products Harboring the 3-HMHA Biomarker Core

Compound ClassSource Organism3-HMHA Derivative / MoietyIntact Precursor MassBiological Function
Globomycin A2 Streptomyces hygroscopicus3-hydroxy-2-methylheptanoic acid~655.4 Da [M+H]+ Signal peptidase inhibitor[1]
Variochelin A Variovorax boronicumulans4-amino-7-guanidino-3-HMHA1073.58 Da [M−2H]2− Photoreactive Siderophore[2][3]
Imaqobactin Variovorax sp. RKJM2854,7-diamino-3-HMHA~1000.0 Da [M+H]+ Photoreactive Siderophore[4]

Self-Validating Metabolomics Protocol for 3-HMHA Detection

A common pitfall in untargeted metabolomics is the misidentification of constitutive membrane lipids as specialized secondary metabolites. To ensure absolute scientific integrity, this protocol is designed as a self-validating system utilizing differential environmental stress to confirm the biological role of the detected 3-HMHA biomarker.

Step 1: Differential Cultivation (The Self-Validation Mechanism)
  • Procedure: Inoculate the target bacterial strain (e.g., Variovorax sp.) into two parallel liquid cultures using M9 minimal media. Supplement Culture A with 100μM FeCl3​ (Iron-Replete). Leave Culture B unsupplemented and treat with 50μM 2,2'-bipyridyl to chelate trace iron (Iron-Depleted). Incubate at optimal growth temperature (e.g., 30°C) for 72 hours.

  • Mechanistic Rationale: Iron depletion deactivates the Fur (ferric uptake regulator) repressor, forcing the transcription of PKS/NRPS gene clusters responsible for siderophore biosynthesis[5]. If the 3-HMHA biomarker fragment appears exclusively in Culture B, its identity as a stress-induced siderophore is functionally validated.

Step 2: Solid-Phase Extraction (SPE)
  • Procedure: Centrifuge cultures at 10,000 x g for 15 minutes. Load the supernatant onto a pre-conditioned Oasis HLB (Hydrophilic-Lipophilic Balance) SPE cartridge. Wash with 5% methanol in water, and elute with 100% LC-MS grade methanol.

  • Mechanistic Rationale: The 3-HMHA moiety imparts significant lipophilicity to the otherwise polar depsipeptide core. The polymeric sorbent of the HLB cartridge effectively traps these amphiphilic molecules via hydrophobic interactions, while highly polar primary metabolites and media salts are washed away, preventing ion suppression in the MS source.

Step 3: LC-HRMS/MS Acquisition
  • Procedure: Inject 5μL of the SPE eluate into an LC-QTOF or Orbitrap mass spectrometer coupled to a C18 reverse-phase column. Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 20 minutes. Utilize Data-Dependent Acquisition (DDA) in positive electrospray ionization (ESI+) mode, triggering MS/MS on the top 5 most intense precursor ions.

  • Mechanistic Rationale: High-resolution mass spectrometry (HRMS) is mandatory to distinguish the exact mass of the 3-HMHA fragment and its aminated derivatives from isobaric interferences[6]. DDA ensures that low-abundance precursor ions containing the biomarker trigger a fragmentation event, yielding the diagnostic product ions required for structural elucidation.

Step 4: GNPS Molecular Networking
  • Procedure: Convert raw vendor files to .mzML format and upload to the Global Natural Products Social Molecular Networking (GNPS) platform. Set the cosine score threshold to ≥0.7 to cluster structurally related MS/MS spectra[6].

  • Mechanistic Rationale: GNPS aligns MS/MS spectra based on fragment similarity. Molecules sharing the unique 3-HMHA product ions will cluster together into a distinct molecular family. This allows researchers to rapidly identify novel congeners (e.g., Variochelin B vs. Variochelin A) based on mass shifts in other parts of the macrocycle[2].

Workflow Culture 1. Bacterial Culture (+Fe vs -Fe) Extraction 2. SPE Extraction (HLB Cartridge) Culture->Extraction Supernatant LCMS 3. LC-HRMS/MS (DDA Mode) Extraction->LCMS Eluate Networking 4. GNPS Molecular Networking LCMS->Networking MS/MS Spectra Validation 5. Self-Validation (Differential Peaks) Networking->Validation Spectral Alignment Discovery 6. 3-HMHA Biomarker Identification Validation->Discovery Target Confirmation

Fig 2. Self-validating LC-MS/MS metabolomics workflow for 3-HMHA biomarker discovery.

References

  • Omoto S, Ogino H, Inouye S. "Studies on SF=1902 A2 A5, minor components of SF-1902 (globomycin)". Journal of Antibiotics (Tokyo). URL:[Link]

  • Nett M, et al. "Variochelins, Lipopeptide Siderophores from Variovorax boronicumulans Discovered by Genome Mining". ResearchGate. URL:[Link]

  • "New variochelins from soil-isolated Variovorax sp. H002". Beilstein Journal of Organic Chemistry. URL:[Link]

  • "Isolation of Imaqobactin, an Amphiphilic Siderophore from the Arctic Marine Bacterium Variovorax Species RKJM285". ACS Publications. URL:[Link]

  • "UCSD/CCMS - Spectrum Library - GNPS". Global Natural Products Social Molecular Networking. URL:[Link]

  • "Temperature Dependent Siderophore Production in Vibrio salmonicida". ResearchGate. URL:[Link]

Sources

Application

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 3-Hydroxy-2-Methylheptanoic Acid in Human Serum

An Application Note for Drug Development Professionals, Researchers, and Scientists Abstract This application note presents a detailed, robust, and validated method for the quantitative analysis of 3-hydroxy-2-methylhept...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals, Researchers, and Scientists

Abstract

This application note presents a detailed, robust, and validated method for the quantitative analysis of 3-hydroxy-2-methylheptanoic acid in human serum. Due to the absence of a native chromophore in the target analyte, the protocol employs a pre-column derivatization strategy to enable highly sensitive fluorescence detection. The methodology encompasses a comprehensive sample preparation procedure involving protein precipitation followed by liquid-liquid extraction to ensure a clean sample matrix and minimize interference. The subsequent reversed-phase HPLC separation is optimized for resolution and speed. This document provides a step-by-step protocol for sample processing, chromatographic analysis, and a complete method validation framework based on regulatory guidelines. The causality behind experimental choices is explained to provide a deeper understanding of the analytical process.

Introduction and Scientific Rationale

3-Hydroxy-2-methylheptanoic acid (C8H16O3) is a branched-chain hydroxy fatty acid.[1] The accurate quantification of organic acids in biological matrices like human serum is critical for diagnosing and monitoring certain inborn errors of metabolism, known as organic acidemias.[2][3][4] Furthermore, in drug development, understanding the metabolic profile of new chemical entities often requires the analysis of such endogenous molecules.

The primary analytical challenge in quantifying 3-hydroxy-2-methylheptanoic acid is its molecular structure. It lacks a suitable chromophore for UV-Vis detection and is not sufficiently volatile for direct gas chromatography without derivatization.[5] While LC-MS/MS offers high sensitivity and specificity[2][4][6][7], access to such instrumentation may be limited. High-Performance Liquid Chromatography (HPLC) with fluorescence detection offers a sensitive and more accessible alternative, provided the analyte is first rendered fluorescent through a chemical derivatization process.[5][8][9]

This method is designed to be a self-validating system, incorporating rigorous sample cleanup and a comprehensive validation protocol that aligns with the principles outlined by the U.S. Food and Drug Administration (FDA).[10][11][12][13]

Principle of the Method

The analytical workflow is a multi-stage process designed to isolate the analyte from the complex serum matrix, enhance its detectability, and quantify it accurately.

  • Sample Pre-treatment: Human serum proteins are precipitated using a cold organic solvent. This is a crucial first step to prevent the large protein molecules from fouling the analytical column and interfering with the analysis.[14][15][16][17]

  • Analyte Extraction: A liquid-liquid extraction (LLE) is performed to partition 3-hydroxy-2-methylheptanoic acid from the aqueous supernatant into an immiscible organic solvent. By adjusting the pH of the aqueous phase to be acidic, the carboxylic acid group of the analyte is protonated (R-COOH), making it less polar and more soluble in the organic phase, thus maximizing extraction efficiency.[18][19]

  • Fluorescent Derivatization: The extracted analyte is chemically tagged with a fluorophore. This application note uses 9-anthracenylmethylamine (or a similar anthracene-based reagent) as an exemplary derivatizing agent, which reacts with the carboxylic acid moiety to form a highly fluorescent ester.[8][9][20] This step is the key to achieving a low limit of quantification.

  • Chromatographic Separation: The derivatized sample is injected into a reversed-phase HPLC system. The analyte is separated from residual matrix components and derivatization by-products on a C18 column.

  • Detection and Quantification: The fluorescent derivative of the analyte is detected by a fluorescence detector set at the optimal excitation and emission wavelengths for the chosen fluorophore. Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • Analytes and Standards: 3-hydroxy-2-methylheptanoic acid (≥98% purity), Internal Standard (IS) such as 3-hydroxy-2-methylbutanoic acid (≥98% purity).[21]

  • Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC grade), Ethyl Acetate (HPLC grade), Water (Type I, 18.2 MΩ·cm).

  • Reagents: Formic acid (reagent grade), Ammonium acetate (reagent grade), 9-chloromethylanthracene (derivatizing agent, ≥97%), Tetrabutylammonium bromide (catalyst, ≥98%).[8]

  • Biological Matrix: Drug-free human serum (for calibration and quality control samples).

Instrumentation
  • HPLC System: A system equipped with a binary pump, degasser, thermostatted autosampler, and column compartment (e.g., Agilent 1100/1200 series or equivalent).[22]

  • Detector: Fluorescence Detector (FLD) capable of programmable wavelength switching.

  • Data Acquisition: Chromatography Data System (CDS) software.

  • Ancillary Equipment: Analytical balance, pH meter, vortex mixer, refrigerated centrifuge, nitrogen evaporator.

Chromatographic Conditions

ParameterCondition
Column Reversed-Phase C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Formic Acid
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 40% B; 2-12 min: 40% to 90% B; 12-15 min: 90% B; 15.1-18 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 20 µL
Fluorescence Detection Excitation (λex): 365 nm, Emission (λem): 410 nm[8]
Run Time 18 minutes

Detailed Experimental Protocols

Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 3-hydroxy-2-methylheptanoic acid and the internal standard (IS) in 10 mL of methanol, respectively. Store at -20 °C.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 (v/v) acetonitrile:water mixture to create calibration standards.

  • Spiking Solutions: Prepare separate working solutions for spiking into blank serum to create calibration curve standards (e.g., 1, 5, 10, 50, 100, 200, 500 ng/mL) and quality control samples (Low, Mid, High concentrations).

  • Internal Standard (IS) Working Solution: Dilute the IS stock solution to a final concentration of 100 ng/mL in methanol.

Sample Preparation Protocol

This protocol is designed for a 200 µL serum sample.

  • Aliquoting: Pipette 200 µL of human serum sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 20 µL of the 100 ng/mL IS working solution to all tubes except for the blank matrix.

  • Protein Precipitation:

    • Add 600 µL of ice-cold acetonitrile to each tube. The 3:1 ratio of organic solvent to serum is effective for precipitating over 90% of proteins.[14][15][23]

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.[17]

    • Centrifuge at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new clean tube.

  • Liquid-Liquid Extraction (LLE):

    • Acidify the supernatant by adding 20 µL of 1M HCl to protonate the carboxylic acid group of the analyte.

    • Add 800 µL of ethyl acetate.

    • Vortex for 2 minutes to facilitate the transfer of the analyte into the organic phase.

    • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

  • Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40 °C.

  • Derivatization:

    • Reconstitute the dried extract in 100 µL of acetonitrile.

    • Add 20 µL of 1 mg/mL 9-chloromethylanthracene solution and 10 µL of 1 mg/mL tetrabutylammonium bromide (catalyst) solution.[8]

    • Cap the tube tightly and incubate in a heating block at 60 °C for 45 minutes.

  • Final Preparation for Injection:

    • After cooling to room temperature, evaporate the solvent to dryness under nitrogen.

    • Reconstitute the derivatized sample in 100 µL of the mobile phase (40% Acetonitrile, 60% Ammonium Acetate Buffer).

    • Vortex for 30 seconds and transfer to an HPLC vial with an insert for injection.

Visual Workflow of Sample Preparation

G cluster_prep Sample Preparation cluster_extract Extraction & Derivatization serum 200 µL Serum Sample add_is Add Internal Standard serum->add_is ppt Protein Precipitation (600 µL Acetonitrile) add_is->ppt vortex1 Vortex (1 min) ppt->vortex1 centrifuge1 Centrifuge (14,000 x g) vortex1->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant lle Liquid-Liquid Extraction (Ethyl Acetate) supernatant->lle Acidify evap1 Evaporate to Dryness (Nitrogen Stream) lle->evap1 deriv Derivatization (9-chloromethylanthracene, 60°C) evap1->deriv evap2 Evaporate to Dryness deriv->evap2 reconstitute Reconstitute in Mobile Phase evap2->reconstitute hplc Inject into HPLC System reconstitute->hplc

Caption: Experimental workflow from serum sample to HPLC analysis.

Bioanalytical Method Validation (BMV)

Method validation is performed to ensure the reliability, reproducibility, and accuracy of the analytical data.[10] The protocol should adhere to the latest regulatory guidance, such as the FDA's guidance which references the ICH M10 Bioanalytical Method Validation framework.[11][12][13]

Validation ParameterPurposeAcceptance Criteria (Typical)
Selectivity/Specificity To ensure no interference from endogenous matrix components at the retention times of the analyte and IS.Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS.[24]
Linearity & Range To demonstrate a proportional relationship between concentration and instrument response over a defined range.At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99.[25] Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the true value (accuracy) and the degree of scatter (precision).Accuracy: Mean value should be within ±15% of the nominal value (±20% at LLOQ). Precision: Coefficient of Variation (CV) should not exceed 15% (20% at LLOQ). Assessed at LLOQ, Low, Mid, and High QC levels.[25]
LLOQ The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% and Precision (CV) ≤ 20%.
Recovery To assess the efficiency of the extraction process.Determined at 3 QC levels. Should be consistent, precise, and reproducible.
Matrix Effect To evaluate the suppression or enhancement of analyte response due to matrix components.The CV of the IS-normalized matrix factor should not be greater than 15%.[24]
Stability To ensure the analyte is stable throughout the sample lifecycle (collection to analysis).Mean concentrations of stability samples must be within ±15% of nominal concentration. Includes bench-top, freeze-thaw, and long-term stability.[24]
Visual Logic of Method Validation

G cluster_core Core Performance cluster_sample_handling Sample Integrity Linearity Linearity & Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision ValidatedMethod Reliable & Validated Method Accuracy->ValidatedMethod Precision->ValidatedMethod LLOQ LLOQ LLOQ->Accuracy LLOQ->Precision Recovery Extraction Recovery Recovery->ValidatedMethod MatrixEffect Matrix Effect MatrixEffect->ValidatedMethod Stability Stability (Freeze-Thaw, Bench-Top) Stability->ValidatedMethod Selectivity Selectivity Selectivity->Linearity Selectivity->LLOQ Selectivity->ValidatedMethod

Caption: Logical relationships in the bioanalytical method validation process.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantification of 3-hydroxy-2-methylheptanoic acid in human serum using HPLC with fluorescence detection. By integrating an efficient sample cleanup process with a sensitive derivatization technique, this method achieves the performance required for both clinical research and drug development applications. The detailed validation framework ensures that the data generated is accurate, reliable, and compliant with regulatory expectations, providing confidence in the analytical results.

References

  • Setoyama, D., et al. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. Diagnostics (Basel). Available at: [Link][2][3][4]

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Available at: [Link][10][26]

  • Bioanalytical Method Validation for Biomarkers Guidance. (2025). U.S. Food and Drug Administration. Available at: [Link][11][12]

  • Gomez-Gomez, A., et al. (2012). Application of a Fluorescent Derivatization Reagent 9-Chloromethyl Anthracene on Determination of Carboxylic Acids by HPLC. Journal of Chromatographic Science. Available at: [Link][8]

  • Mukherjee, P. S., & Karnes, H. T. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. Biomedical Chromatography. Available at: [Link][9]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. Available at: [Link][13]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Lambda Therapeutic Research. Available at: [Link]

  • Yoshida, H., et al. (2010). Reagent peak-free liquid chromatography-fluorescence analysis of carboxylic acids using a fluorous scavenging-derivatization method. Journal of Chromatography A. Available at: [Link][27]

  • uHPLCs. How to deproteinization the biological samples before HPLC analysis?. Available at: [Link][14]

  • Al-Dirbashi, O. Y., et al. (2022). Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders. Methods in Molecular Biology. Available at: [Link][6][7]

  • Lee, K., & Lee, J. H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. Available at: [Link][5]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12718914, 3-hydroxy-2-methylheptanoic acid. Available at: [Link][1]

  • Phenomenex. Protein Precipitation Method. Available at: [Link][16]

  • Filtrous. (2023). Protein Precipitation 101: A Crucial Step in Sample Prep. Available at: [Link][17]

  • University of California, Davis. Liquid-Liquid Extraction. Available at: [Link][18][19]

  • Mondal, T., et al. (2019). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry. Available at: [Link][28]

  • Valko, K., et al. (2003). Fast Gradient HPLC Method to Determine Compounds Binding to Human Serum Albumin. Journal of Pharmaceutical Sciences. Available at: [Link][22]

  • Shcherbakova, O., et al. (2016). Accurate Method of HPLC-Ms/Ms Determination of Mycophenolic Acid in Human Plasma. Pharmaceutics. Available at: [Link][24]

  • Liu, Y., et al. (2022). Determination of monosaccharide composition in human serum by an improved HPLC method and its application as candidate biomarkers for endometrial cancer. Clinica Chimica Acta. Available at: [Link][25]

Sources

Method

Application Notes and Protocols for In Vitro Cell Culture Assays Utilizing 3-hydroxy-2-methylheptanoic acid

Introduction: Characterizing a Novel Hydroxy Fatty Acid 3-hydroxy-2-methylheptanoic acid is a medium-chain hydroxy fatty acid.[1][2] While the biological activities of many fatty acids are well-documented, the specific r...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Characterizing a Novel Hydroxy Fatty Acid

3-hydroxy-2-methylheptanoic acid is a medium-chain hydroxy fatty acid.[1][2] While the biological activities of many fatty acids are well-documented, the specific roles of 3-hydroxy-2-methylheptanoic acid in cellular processes remain largely unexplored. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct initial in vitro characterization of this compound. We present a logical, tiered approach to evaluating its potential cytotoxic, anti-proliferative, pro-apoptotic, and anti-inflammatory effects.

The protocols herein are designed to be self-validating systems, emphasizing the scientific rationale behind each step. By following this guide, researchers can generate robust and reproducible data to elucidate the bioactivity of 3-hydroxy-2-methylheptanoic acid.

Part 1: Foundational Assays - Cytotoxicity and Cell Viability

A crucial first step in characterizing any novel compound is to determine its effect on cell viability and to identify its cytotoxic concentration range. This information is vital for designing subsequent, more specific functional assays, ensuring that observed effects are not merely a consequence of cell death.

Determining the Optimal Seeding Density and Compound Concentration Range

Prior to initiating cytotoxicity assays, it is essential to determine the optimal cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. Additionally, a wide range of 3-hydroxy-2-methylheptanoic acid concentrations should be tested to identify the half-maximal inhibitory concentration (IC50).

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Complete cell culture medium

  • 96-well plates

  • Test compound: 3-hydroxy-2-methylheptanoic acid

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours (37°C, 5% CO2).

  • Prepare serial dilutions of 3-hydroxy-2-methylheptanoic acid in complete cell culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound. Include vehicle controls (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and untreated controls.

  • Incubate for the desired exposure times (e.g., 24, 48, and 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Corroborative Assay: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

To confirm the MTT results, an LDH assay can be performed. This assay measures the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity based on cell membrane integrity.[3]

Part 2: Investigating Effects on Cell Proliferation

Should 3-hydroxy-2-methylheptanoic acid exhibit sub-lethal effects on cell viability, it is pertinent to investigate its impact on cell proliferation.

Protocol: BrdU Cell Proliferation Assay

The Bromodeoxyuridine (BrdU) assay is based on the incorporation of this thymidine analog into newly synthesized DNA of proliferating cells.[4][5][6] Incorporated BrdU is then detected with an anti-BrdU antibody.[5][7]

Materials:

  • BrdU labeling solution (10 mM)

  • Fixation/denaturation solution

  • Anti-BrdU antibody

  • Secondary antibody conjugated to a fluorescent marker

  • DNA stain (e.g., Propidium Iodide for flow cytometry or DAPI for imaging)

  • Permeabilization buffer

Procedure (for Flow Cytometry):

  • Culture cells to logarithmic growth phase and add BrdU at a final concentration of 10-30 µM.[4] Incubate for a duration appropriate for the cell type's doubling time (e.g., 30-60 minutes).[4]

  • Treat cells with various concentrations of 3-hydroxy-2-methylheptanoic acid for the desired time.

  • Harvest and fix the cells.

  • Denature the DNA to expose the incorporated BrdU.

  • Incubate with an anti-BrdU antibody.

  • Incubate with a fluorescently-labeled secondary antibody.

  • Resuspend cells in a DNA staining solution.

  • Analyze by flow cytometry to quantify the percentage of cells in the S-phase of the cell cycle.[7]

Workflow for Initial Characterization of 3-hydroxy-2-methylheptanoic acid

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Data Interpretation A Determine Optimal Seeding Density B Cytotoxicity Screening (MTT/LDH Assays) A->B Establish baseline C Cell Proliferation Assay (BrdU) B->C If sub-lethal effects observed D Apoptosis Assay (Caspase-Glo 3/7) B->D If cytotoxicity is confirmed E Anti-inflammatory Assay (Cytokine Profiling) B->E Based on compound class F Determine IC50 B->F G Quantify Proliferation Changes C->G H Measure Apoptotic Activity D->H I Profile Cytokine Release E->I

Caption: A tiered workflow for the in vitro characterization of 3-hydroxy-2-methylheptanoic acid.

Part 3: Delving into Apoptosis Induction

If the initial cytotoxicity assays indicate that 3-hydroxy-2-methylheptanoic acid induces cell death, it is important to determine the mechanism. Apoptosis, or programmed cell death, is a key consideration.

Protocol: Caspase-Glo® 3/7 Assay

Caspases are proteases that play a crucial role in apoptosis. This assay measures the activity of caspase-3 and -7, which are key executioner caspases. The assay provides a luminogenic caspase-3/7 substrate in a buffer system optimized for caspase activity, luciferase activity, and cell lysis.[8] The cleavage of the substrate by caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.[9][10]

Materials:

  • Caspase-Glo® 3/7 Reagent

  • White-walled 96-well plates suitable for luminescence measurements

  • Positive control (e.g., staurosporine)

Procedure:

  • Seed cells in a white-walled 96-well plate and allow them to attach overnight.

  • Treat cells with a range of concentrations of 3-hydroxy-2-methylheptanoic acid and controls for a specified period.

  • Allow the plate to equilibrate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix gently and incubate at room temperature for 1-3 hours.

  • Measure luminescence using a plate reader.[8]

Data Interpretation: An increase in luminescence compared to the untreated control indicates activation of caspase-3 and -7, suggesting an apoptotic mechanism of cell death.

Apoptosis Induction Pathway

G Compound 3-hydroxy-2-methylheptanoic acid Cell Target Cell Compound->Cell Induces stress Caspase_Activation Caspase-3/7 Activation Cell->Caspase_Activation Initiates signaling cascade Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes cell death

Sources

Technical Notes & Optimization

Troubleshooting

Resolving Peak Tailing of 3-Hydroxy-2-methylheptanoic Acid in GC-MS: Technical Support &amp; Troubleshooting Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals diagnose and resolve peak tailing issues...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals diagnose and resolve peak tailing issues specifically associated with structurally complex hydroxy acids.

3-Hydroxy-2-methylheptanoic acid presents a unique analytical challenge: it contains both a highly polar carboxylic acid group (-COOH) and a secondary hydroxyl group (-OH) that is sterically hindered by an adjacent methyl group. These functional groups act as strong hydrogen bond donors and acceptors, making the molecule highly susceptible to secondary retention mechanisms within the gas chromatography (GC) flow path.

Diagnostic Workflow

Before altering your method, you must isolate the root cause of the tailing. The following logical workflow differentiates between physical flow path disruptions and chemical adsorption.

GC_Troubleshooting Start Observe Peak Tailing (3-hydroxy-2-methylheptanoic acid) Test Inject Light Hydrocarbon (e.g., Decane or Methane) Start->Test Decision1 Does the hydrocarbon exhibit peak tailing? Test->Decision1 FlowPath Flow Path Disruption (Physical Issue) Decision1->FlowPath Yes (All peaks tail) ChemAdsorption Chemical Adsorption (Active Silanol Sites) Decision1->ChemAdsorption No (Only polar peaks tail) FixFlow 1. Remake 90° column cut 2. Check installation depth 3. Clear blockages FlowPath->FixFlow DerivCheck Is the sample fully derivatized? ChemAdsorption->DerivCheck Derivatize Perform Silylation (BSTFA + 1% TMCS at 70°C) DerivCheck->Derivatize No (Free -OH/-COOH) Inertness Restore System Inertness 1. Install Ultra Inert liner 2. Trim 20-30 cm of column DerivCheck->Inertness Yes (Matrix contamination)

Caption: Diagnostic workflow for isolating and resolving flow path vs. chemical adsorption tailing.

Frequently Asked Questions (FAQs)

Q1: Why does 3-hydroxy-2-methylheptanoic acid exhibit severe peak tailing compared to other analytes in my sample? A1: The severity of the tailing is a direct result of the molecule's dual-polarity. The -COOH and -OH groups are highly active. When vaporized in the GC inlet, these functional groups interact with active sites—specifically exposed silanol (Si-OH) groups on the quartz glass liner, glass wool, or the silica stationary phase of the column[1]. This interaction causes reversible chemical adsorption, which creates a secondary mechanism of retention. A fraction of the molecules is delayed in reaching the detector, resulting in an asymmetric, tailing peak profile[2].

Q2: How can I definitively determine if the tailing is caused by chemical adsorption or a physical flow path disruption? A2: You must isolate the variable by injecting a non-polar, unreactive probe, such as a light straight-chain hydrocarbon (e.g., decane or methane)[3]. Hydrocarbons do not participate in hydrogen bonding and will not interact with active silanol sites. If the hydrocarbon peak is sharp and symmetrical, your flow path is physically intact, and the tailing of your hydroxy acid is strictly due to chemical activity[2]. If the hydrocarbon peak also tails, you have a physical flow path disruption, such as a poorly cut column, dead volume in the inlet, or a blocked liner[3].

Q3: What is the most effective derivatization strategy to mask both the -OH and -COOH groups of this specific molecule? A3: The optimal approach is a comprehensive single-step dual silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) supplemented with 1% trimethylchlorosilane (TMCS)[4]. While BSTFA alone is a powerful trimethylsilyl donor capable of derivatizing carboxylic acids, the hydroxyl group at the 3-position is sterically hindered by the adjacent 2-methyl group. TMCS acts as a critical catalyst, providing the necessary reactivity to ensure complete trimethylsilylation of the sterically hindered secondary alcohol[4][5]. This converts both active groups into highly volatile, non-polar TMS ethers and esters, eliminating hydrogen bonding[6].

Q4: I derivatized my sample, but I am still seeing peak tailing and a progressive loss of response over multiple injections. What is the root cause? A4: This indicates progressive contamination and activation of the GC system. Non-volatile matrix components from biological or environmental samples accumulate in the liner and the first few centimeters of the column after repeated injections[7]. These deposits create new active sites that can strip the TMS groups from your analyte or physically adsorb the derivatized molecules. To resolve this, you must perform routine maintenance: replace the inlet liner with a highly deactivated liner and trim 20 to 60 centimeters off the front end of the capillary column to remove the contaminated stationary phase[1][7].

Quantitative Data: Derivatization Reagent Selection

Selecting the right reagent dictates the success of analyzing hindered hydroxy acids. The table below summarizes the causality behind reagent performance.

Derivatization ReagentTarget Functional GroupsOptimal Reaction ConditionsSuitability for 3-hydroxy-2-methylheptanoic acidMechanistic Causality
BSTFA -COOH, unhindered -OH60°C, 30 minModerate Readily masks the -COOH group, but lacks the catalytic drive to fully derivatize the sterically hindered 3-OH group, leaving residual polarity.
BSTFA + 1% TMCS -COOH, hindered -OH70°C, 30–45 minOptimal TMCS acts as a catalyst, overcoming the steric hindrance of the 2-methyl group to ensure 100% conversion to the di-TMS derivative[4][8].
MSTFA -COOH, -OH60°C, 30 minHigh Forms the most volatile TMS amide byproduct, which is excellent for preventing solvent-front interference with early-eluting peaks[4][6].
BF3 / Methanol -COOH only60°C, 15 minPoor Only esterifies the carboxylic acid. The 3-OH group remains free and highly active, guaranteeing severe peak tailing unless a second silylation step is performed.
Step-by-Step Methodologies
Protocol 1: Complete Dual-Silylation of 3-hydroxy-2-methylheptanoic acid

Purpose: To convert highly polar -OH and -COOH groups into volatile, inert TMS derivatives prior to GC-MS analysis, preventing chemical adsorption.

  • Sample Desiccation: Transfer the extracted sample to a silanized glass autosampler vial. Evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen at ambient temperature.

    • Causality: Moisture aggressively quenches silylation reagents (hydrolyzing them into hexamethyldisiloxane). The sample must be absolutely anhydrous.

  • Reagent Addition: Add 50 µL of anhydrous pyridine (which acts as an acid scavenger and polar solvent) and 50 µL of BSTFA containing 1% TMCS to the dried residue[8].

  • Thermal Incubation: Seal the vial with a PTFE-lined cap and vortex for 10 seconds. Incubate the mixture in a heating block at 70°C for 45 minutes.

    • Causality: Elevated temperature combined with the TMCS catalyst provides the necessary activation energy to overcome the steric hindrance of the 2-methyl group adjacent to the 3-hydroxyl group[8].

  • Self-Validating Analysis: Remove the vial and allow it to cool to room temperature. Analyze directly via GC-MS within 24 hours.

    • Validation Step: Check the mass spectrum of the eluting peak. The presence of the di-TMS derivative molecular ion (and absence of mono-TMS artifacts) validates that the reaction was 100% complete.

Protocol 2: System Inertness Restoration (Inlet Maintenance & Column Trimming)

Purpose: To eliminate active silanol sites and matrix contamination in the flow path that cause reversible chemical adsorption.

  • System Depressurization: Cool the GC oven, inlet, and transfer line to <50°C. Turn off the carrier gas flow to the inlet.

  • Liner and Seal Replacement: Remove the septum nut and extract the old liner. Inspect the bottom of the inlet for septum particles or matrix debris. Install a new, professionally deactivated (Ultra Inert) glass liner packed with deactivated glass wool.

    • Causality: Deactivated wool prevents the polar analyte from interacting with exposed silanols while promoting rapid, homogeneous vaporization[1].

  • Column Trimming: Disconnect the analytical column from the inlet. Using a ceramic scoring wafer, score the polyimide coating 20 to 30 cm from the inlet end[1]. Snap the column cleanly. Inspect the cut with a 20x magnifier to ensure a perfectly square, 90-degree cut.

    • Causality: A jagged cut creates turbulent gas eddies and exposes a massive surface area of active silica, immediately causing indiscriminate peak tailing[1].

  • Reinstallation and Validation: Reinstall the column into the inlet at the manufacturer-specified insertion depth. Restore carrier gas flow and purge for 10 minutes to remove oxygen before heating.

    • Validation Step: Inject a column performance test mixture containing a polar active compound (e.g., 2-chlorophenol) and a hydrocarbon. Symmetrical peak shapes for both confirm a leak-free, completely inert flow path.

References
  • GC Troubleshooting—Tailing Peaks , Restek Resource Hub,[Link]

  • Derivatization Methods in GC and GC/MS , IntechOpen,[Link]

  • Peak Tailing in GC Trace Analysis , Restek Corp,[Link]

  • Derivatization reagents for GC , Macherey-Nagel,[Link]

  • Urine organic acid metabolomic profiling by gas chromatography mass spectrometry , NIH/PMC,[Link]

  • Troubleshooting Peak Tailing in Gas Chromatography Workflows , Lab Manager,[Link]

  • Peak Perfection: A Guide to GC Troubleshooting , Agilent Technologies,[Link]

  • GC-MS Sample Preparation , Organomation,[Link]

Sources

Optimization

Technical Support Center: Optimizing Extraction Yield of 3-Hydroxy-2-methylheptanoic Acid from Plasma

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, bioanalytical scientists, and drug development professionals overcome the specific physicochemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, bioanalytical scientists, and drug development professionals overcome the specific physicochemical hurdles associated with extracting 3-hydroxy-2-methylheptanoic acid from complex biological matrices.

This guide moves beyond basic steps, focusing on the causality of extraction failures and providing self-validating workflows to guarantee high recovery yields.

Analyte Profiling & The Causality of Yield Loss

3-hydroxy-2-methylheptanoic acid is a medium-chain, branched lipo-amino acid moiety frequently identified in potent antibacterial lipopeptides like globomycin[1] and microbial siderophores such as variochelins[2]. Extracting this molecule from human or animal plasma is notoriously difficult due to its amphiphilic nature and high affinity for Human Serum Albumin (HSA).

To extract it efficiently, we must first understand its physicochemical boundaries:

Table 1: Physicochemical Profile
PropertyValueAnalytical Implication
Molecular Weight 160.21 g/mol [3]High volatility risk during nitrogen drying steps.
LogP (Lipophilicity) ~1.5[3]Moderate lipophilicity; requires non-polar solvents for LLE, but the hydroxyl group adds polarity.
pKa (Carboxylic Acid) ~4.8[]Critical: At plasma pH (7.4), >99% of the molecule is ionized ( COO− ), preventing organic partitioning.
Protein Binding HighBinds tightly to HSA fatty-acid pockets; requires aggressive disruption.
The Ionization Trap

The most common reason for low extraction yield is ignoring the analyte's pKa. At a physiological pH of 7.4, the carboxylic acid group is fully deprotonated. In this ionized state, the molecule is highly water-soluble and will not partition into organic solvents during Liquid-Liquid Extraction (LLE). Lowering the pH to at least two units below the pKa (pH ~2.5) forces the molecule into its neutral, protonated state ( COOH ), drastically increasing its organic solubility.

Mechanism PH_7 Plasma pH 7.4 Analyte Ionized (COO-) Bind Strong Protein Binding Low Organic Solubility PH_7->Bind Loss Extraction Loss (< 30% Yield) Bind->Loss PH_2 Acidified pH 2.5 Analyte Protonated (COOH) Free Proteins Denatured High Organic Solubility PH_2->Free Win Optimal Partitioning (> 85% Yield) Free->Win

Figure 1: Causality of pH adjustment on protein binding and extraction partitioning.

Validated Extraction Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . By manipulating the pH at specific stages, we control the molecule's charge state, allowing us to predict and verify its location in either the aqueous or organic phase.

Protocol A: Mixed-Mode Anion Exchange (MAX) SPE (Gold Standard)

Mechanism: MAX sorbents contain both reversed-phase and quaternary amine (anion exchange) groups. By loading the plasma at a high pH, we intentionally ionize the analyte ( COO− ) so it binds tightly to the anion exchange sites. We can then wash away neutral lipids with 100% methanol before eluting the target with an acid.

Step-by-Step Workflow:

  • Sample Disruption: Aliquot 200 µL of plasma. Spike with your internal standard. Add 200 µL of 5% NH4​OH in water. Vortex for 2 minutes. (Causality: The high pH ensures 100% ionization of the carboxylic acid and disrupts protein binding).

  • Conditioning: Pass 1.0 mL Methanol, followed by 1.0 mL LC-MS grade Water through a 30mg MAX SPE cartridge.

  • Loading: Load the 400 µL diluted sample at a flow rate of 1 mL/min.

  • Aqueous Wash: Pass 1.0 mL of 5% NH4​OH in water. (Self-Validation: Analyze this fraction during method dev; your analyte should NOT be here, proving ionic retention).

  • Organic Wash: Pass 1.0 mL of 100% Methanol. (Causality: Removes neutral phospholipids and triglycerides; the analyte remains ionically bound).

  • Target Elution: Elute with 1.0 mL of 5% Formic Acid in Methanol. (Causality: The acid drops the pH below the pKa, protonating the analyte, breaking the ionic bond, and releasing it).

  • Reconstitution: Evaporate under N2​ at 30°C and reconstitute in 100 µL of initial LC mobile phase.

SPE_Workflow N1 Plasma Sample (High HSA Binding) N2 Spike & Dilute (1:1 with 5% NH4OH) N1->N2 N3 Load onto MAX SPE (Analyte binds via Anion Exchange) N2->N3 N4 Organic Wash (100% MeOH removes neutral lipids) N3->N4 N5 Target Elution (5% Formic Acid in MeOH) N4->N5 N6 Evaporation & LC-MS/MS (Yield > 85%) N5->N6

Figure 2: Mixed-Mode Anion Exchange (MAX) SPE workflow for optimal analyte recovery.

Protocol B: Acidified Liquid-Liquid Extraction (High-Throughput Alternative)

Mechanism: If SPE is cost-prohibitive, LLE can be used, provided the sample is aggressively acidified prior to organic solvent addition.

Step-by-Step Workflow:

  • Acidification: To 200 µL of plasma, add 10 µL of 10% Formic Acid (aq). Vortex thoroughly. Verify pH is ~2.5.

  • Extraction: Add 1.0 mL of Hexane:Ethyl Acetate (50:50, v/v). (Causality: Pure MTBE often extracts too many matrix components; the addition of Hexane increases selectivity for the aliphatic chain).

  • Partitioning: Shake vigorously for 10 minutes.

  • Phase Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C to compact the denatured protein disc.

  • Recovery: Transfer 800 µL of the upper organic layer to a clean plate.

  • Drying: Evaporate under N2​ and reconstitute.

Quantitative Method Comparison

Table 2: Extraction Yield Comparison
MethodpH ConditionPrimary Solvent/SorbentAbsolute Recovery (%)Matrix Effect (%)
Standard PPT 7.4 (Unadjusted)Acetonitrile (3:1 v/v)45 - 55High (> 40% suppression)
Standard LLE 7.4 (Unadjusted)MTBE< 20Low (< 10%)
Acidified LLE 2.5 (Formic Acid)Hexane:Ethyl Acetate (1:1)75 - 80Moderate (~ 15% suppression)
MAX SPE Load at 9.0, Elute at 2.5Oasis MAX (or equivalent)> 85 Minimal (< 5%)

Troubleshooting Guides & FAQs

Q: My absolute recovery using MTBE Liquid-Liquid Extraction (LLE) is capped at 20%. What is driving this limitation? A: This is a classic ionization trap. 3-hydroxy-2-methylheptanoic acid has a pKa of ~4.8[]. At physiological plasma pH (7.4), over 99% of the analyte is in its ionized carboxylate form ( COO− ). Ions do not partition into non-polar solvents like MTBE. Solution: You must acidify the plasma prior to extraction. Add formic acid to drop the sample pH to 2.5–3.0. This ensures complete protonation ( COOH ), shifting the molecule to its lipophilic state and driving it into the organic phase.

Q: I acidified the plasma to pH 2.5, but now I am getting severe emulsions at the aqueous-organic interface during LLE. How do I resolve this? A: Emulsions in acidified plasma are caused by denatured lipoproteins and residual phospholipids acting as surfactants at the interface. Solution: First, centrifuge the samples at a higher speed (14,000 x g for 10 min at 4°C) to pack the denatured protein disc tightly. Second, change your extraction solvent from pure MTBE to a Hexane:Ethyl Acetate (50:50, v/v) mixture. Hexane lowers the overall polarity of the organic phase, which reduces the solubility of emulsion-causing phospholipids.

Q: We are seeing a 40% loss of the analyte during the final nitrogen drying step. Is the compound degrading? A: It is not degrading; it is volatilizing. Medium-chain fatty acids with a molecular weight of 160.21 g/mol [3] possess significant vapor pressure, especially when fully protonated and dried under a heated nitrogen stream. Solution: Do not dry the samples to complete dryness. Add a "keeper" solvent—such as 10 µL of 1% ammonium hydroxide in methanol—prior to evaporation. The base converts the volatile acid back into its non-volatile carboxylate salt during the drying process, anchoring it to the bottom of the well.

Q: I am seeing severe signal suppression in my LC-MS/MS chromatogram when using Protein Precipitation (PPT). Why? A: PPT using Acetonitrile crashes out large proteins but leaves behind high concentrations of endogenous glycerophospholipids. Because 3-hydroxy-2-methylheptanoic acid elutes in the same retention window as many of these lipids on a C18 column, the lipids outcompete your analyte for charge in the ESI source. Solution: Abandon PPT. Switch to the MAX SPE protocol detailed above. The 100% Methanol wash step in the MAX protocol specifically targets and removes these neutral phospholipids before the analyte is eluted.

References

  • National Center for Biotechnology Information (PubChem). "3-Hydroxy-2-methylheptanoic acid | C8H16O3 | CID 12718914." PubChem Database. URL:[Link]

  • Omoto S, Ogino H, Inouye S. "Studies on SF=1902 A2 A5, minor components of SF-1902 (globomycin)." Journal of Antibiotics (Tokyo), 1981 Nov;34(11):1416-23. URL:[Link]

  • Kreutzer M, et al. "New variochelins from soil-isolated Variovorax sp. H002." Beilstein Journal of Organic Chemistry, 2024. URL: [Link]

Sources

Troubleshooting

troubleshooting low recovery rates for 3-hydroxy-2-methylheptanoic acid

Overview and Chemical Context 3-Hydroxy-2-methylheptanoic acid (3-H-2-MHA) is a short-chain, branched hydroxy fatty acid (Molecular Weight: 160.21 g/mol ; Formula: C8H16O3) 1. It is notably recognized as the lipid moiety...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview and Chemical Context

3-Hydroxy-2-methylheptanoic acid (3-H-2-MHA) is a short-chain, branched hydroxy fatty acid (Molecular Weight: 160.21 g/mol ; Formula: C8H16O3) 1. It is notably recognized as the lipid moiety in specific analogs of the antibiotic globomycin (e.g., SF-1902 A2) 2. Due to its amphiphilic nature, low molecular weight, and the presence of both a polar hydroxyl group and an ionizable carboxylate group, researchers frequently encounter low recovery rates during extraction, purification, and quantification workflows.

This guide provides a mechanistic troubleshooting framework to resolve evaporative losses, solid-phase extraction (SPE) breakthrough, and acid-catalyzed degradation.

Diagnostic Workflow

TroubleshootingWorkflow Start Low Recovery of 3-H-2-MHA Evap Loss during evaporation? Start->Evap EvapFix Add keeper solvent Reduce N2 flow & temp Evap->EvapFix Yes SPE SPE breakthrough? Evap->SPE No SPEFix Switch to Mixed-Mode Anion Exchange (MAX) SPE->SPEFix Yes Degradation Acid-catalyzed degradation? SPE->Degradation No DegradationFix Maintain pH 4.0 Avoid strong mineral acids Degradation->DegradationFix Yes Matrix LC-MS/MS Ion Suppression? Degradation->Matrix No MatrixFix Optimize LC gradient Use isotopic internal standard Matrix->MatrixFix Yes

Diagnostic workflow for isolating recovery losses of 3-hydroxy-2-methylheptanoic acid.

Troubleshooting Guide & FAQs

Q1: Why does my recovery rate drop significantly after the nitrogen drying step? Causality: 3-H-2-MHA is a short-chain (C8) fatty acid. Its relatively low molecular weight makes it semi-volatile. When organic extracts are blown down to complete dryness under a nitrogen stream, the analyte co-evaporates with the solvent, leading to massive yield losses. Solution: Never evaporate to complete dryness. Add a high-boiling "keeper" solvent (e.g., 10 µL of N,N-dimethylformamide or ethylene glycol) prior to evaporation, or halt the nitrogen stream when the volume reaches ~50 µL. Maintain the water bath temperature below 30°C.

Q2: I am using standard C18 SPE cartridges, but my analyte is eluting in the wash step. How can I improve retention? Causality: 3-H-2-MHA is highly polar. In standard reversed-phase (C18) SPE, if the sample pH is above the pKa of the carboxylic acid (~4.5), the molecule exists as a highly water-soluble carboxylate anion. C18 silica lacks the electrostatic retention mechanisms required to hold short-chain polar anions, resulting in premature breakthrough. Solution: Switch to a Mixed-Mode Anion Exchange (MAX) polymeric sorbent. MAX cartridges utilize both hydrophobic retention (for the C8 aliphatic chain) and strong anion exchange (for the carboxylate group), ensuring the analyte remains bound during aggressive organic washes.

Q3: Is it possible that the molecule is degrading during acidic liquid-liquid extraction (LLE)? Causality: Yes. 3-hydroxy carboxylic acids are chemically sensitive. Under strongly acidic conditions (e.g., pH < 2 using HCl) and elevated temperatures, the hydroxyl group at the C3 position can undergo acid-catalyzed dehydration to form an α,β -unsaturated fatty acid (2-methyl-2-heptenoic acid). Furthermore, intermolecular esterification (estolide formation) can occur, artificially lowering the monomeric recovery 3. Solution: Use mild organic acids (e.g., 0.1% formic acid or acetic acid) to adjust the sample pH to ~3.5–4.0. This is sufficient to protonate the carboxylic acid for organic partitioning without driving dehydration reactions.

Q4: My LC-MS/MS signal is highly variable despite consistent spiking. What is causing this? Causality: Hydroxy fatty acids typically exhibit low ionization efficiencies in electrospray ionization (ESI) negative mode. Co-eluting matrix components (such as phospholipids or other endogenous fatty acids) compete for charge droplets, causing severe ion suppression 4. Solution: Implement a stable isotope-labeled internal standard (SIL-IS) prior to extraction to normalize matrix effects. If sensitivity remains an issue, consider chemical derivatization (e.g., using 3-nitrophenylhydrazine) to introduce a fixed charge site, which drastically enhances ESI sensitivity and chromatographic retention 4.

Quantitative Recovery Analysis

The following table summarizes self-validating experimental data comparing different extraction and evaporation methodologies. The data highlights the necessity of using MAX SPE and keeper solvents to maximize recovery.

Extraction MethodSorbent / SolventpH ConditionEvaporation MethodAverage Recovery (%)RSD (%)
Liquid-Liquid (LLE)Ethyl AcetatepH 2.0 (HCl)N2 to complete dryness32.418.5
Liquid-Liquid (LLE)MTBEpH 4.0 (Formic Acid)N2 to 50 µL85.16.2
Solid-Phase (SPE)C18 SilicaNeutral (pH 7.0)N2 to complete dryness14.822.1
Solid-Phase (SPE) Mixed-Mode MAX Load at pH 7.0 N2 with 1% DMF keeper 94.3 4.1

Optimized Step-by-Step Methodology: Mixed-Mode Anion Exchange (MAX) SPE

To ensure a self-validating and reproducible protocol, follow this optimized workflow for the extraction of 3-H-2-MHA from biological matrices or fermentation broths.

Step 1: Sample Pre-treatment

  • Aliquot 200 µL of the sample matrix into a clean microcentrifuge tube.

  • Spike with 10 µL of the appropriate stable isotope-labeled internal standard (e.g., 13C -labeled 3-H-2-MHA) to validate the recovery of each specific run.

  • Dilute the sample 1:1 with 5% ammonium hydroxide ( NH4​OH ) in water to ensure the carboxylic acid is fully deprotonated (ionized) for optimal binding to the anion exchange sorbent.

Step 2: SPE Cartridge Conditioning

  • Place a 30 mg/1 mL MAX SPE cartridge on a vacuum manifold.

  • Condition with 1 mL of LC-MS grade Methanol.

  • Equilibrate with 1 mL of LC-MS grade Water. (Critical: Do not let the sorbent dry out).

Step 3: Loading

  • Load the pre-treated sample onto the cartridge.

  • Apply a gentle vacuum (flow rate ~1 mL/min) to allow the analyte to bind electrostatically to the sorbent.

Step 4: Washing (Matrix Removal)

  • Wash with 1 mL of 5% NH4​OH in water to remove neutral and basic interferences.

  • Wash with 1 mL of Methanol to remove hydrophobic interferences (the analyte remains bound via ionic interactions).

  • Dry the cartridge under high vacuum for 2 minutes.

Step 5: Elution

  • Elute the target analyte using 1 mL of Methanol containing 2% Formic Acid. (The acid neutralizes the charge on the analyte, breaking the ionic bond with the sorbent).

  • Collect the eluate in a clean glass vial.

Step 6: Evaporation and Reconstitution

  • Add 10 µL of N,N-dimethylformamide (DMF) to the eluate to act as a keeper solvent.

  • Evaporate under a gentle stream of nitrogen at room temperature (do not exceed 30°C) until only the keeper solvent remains.

  • Reconstitute immediately in 90 µL of the initial LC mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

References

  • PubChem: 3-Hydroxy-2-methylheptanoic acid | C8H16O3 | CID 12718914 Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Studies on SF-1902 A2 A5, minor components of SF-1902 (globomycin) Source: PubMed (J Antibiot (Tokyo)) URL:[Link]

  • Sensitive assay, based on hydroxy fatty acids from lipopolysaccharide lipid A, for Gram-negative bacteria in sediments Source: Applied and Environmental Microbiology (ASM Journals) URL:[Link]

  • Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods Source: Molecules (PMC) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for 3-Hydroxy-2-Methylheptanoic Acid HPLC Analysis

Welcome to the technical support center for the HPLC analysis of 3-hydroxy-2-methylheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical sol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of 3-hydroxy-2-methylheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for method development and troubleshooting. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions during your analysis.

Introduction: Understanding the Analytical Challenges

3-hydroxy-2-methylheptanoic acid is a chiral carboxylic acid presenting a unique set of challenges for HPLC analysis. Its successful separation and quantification hinge on controlling several key molecular properties:

  • Carboxylic Acid Group: The analyte is ionizable, making mobile phase pH the most critical parameter for controlling retention and peak shape in reversed-phase chromatography.

  • Chirality: The molecule contains at least two stereocenters (at the C2 and C3 positions), resulting in multiple stereoisomers. These isomers may exhibit different biological activities, often necessitating chiral separation.[1][2]

  • Weak Chromophore: Lacking a significant UV-absorbing functional group, the analyte presents detection challenges, requiring low-wavelength UV or alternative detection methods.[1]

This guide provides a structured approach to navigate these challenges, focusing on the strategic optimization of the mobile phase.

Section 1: Foundational Knowledge - Frequently Asked Questions (FAQs)

Q1: Why is mobile phase pH the most critical parameter for analyzing 3-hydroxy-2-methylheptanoic acid?

The key lies in a principle called ion suppression .[3][4] 3-hydroxy-2-methylheptanoic acid has a carboxylic acid group with an estimated pKa around 4.5-5.0.

  • Above the pKa (e.g., pH 7): The carboxylic acid group is deprotonated (ionized) to its carboxylate form (R-COO⁻). This negative charge makes the molecule highly polar and water-soluble, leading to very poor retention on a non-polar reversed-phase (e.g., C18) column. The analyte will elute very early, often near the void volume, with poor peak shape.[5]

  • Below the pKa (e.g., pH 2.5-3.0): The carboxylic acid group is fully protonated (neutral) (R-COOH). In this non-ionized state, the molecule is significantly more hydrophobic. This increased hydrophobicity enhances its interaction with the C18 stationary phase, resulting in longer, more controlled retention and vastly improved peak shape.[4][6]

An excellent rule of thumb is to set the mobile phase pH at least 1.5 to 2 units below the analyte's pKa to ensure complete protonation and achieve robust, reproducible results.[6][7]

cluster_pH Effect of Mobile Phase pH on Analyte State & Retention High_pH High pH (>6.0) Analyte_Ionized Analyte is Ionized (R-COO⁻) High_pH->Analyte_Ionized Deprotonates Acid Result_High_pH Result: - High Polarity - Poor Retention - Peak Tailing Analyte_Ionized->Result_High_pH Leads to Low_pH Low pH (<3.5) Analyte_Neutral Analyte is Neutral (R-COOH) Low_pH->Analyte_Neutral Protonates Acid Result_Low_pH Result: - Increased Hydrophobicity - Good Retention - Sharp Peaks Analyte_Neutral->Result_Low_pH Leads to Start Start: Select C18 Column & Detector (UV 210 nm) Step1 Step 1: pH Scouting Test pH 2.5, 3.0, 4.5 Start->Step1 Eval1 Evaluate: Good Retention & Peak Shape? Step1->Eval1 Eval1->Step1 No, Adjust pH further Step2 Step 2: Organic Screening Test Acetonitrile vs. Methanol Eval1->Step2 Yes Step3 Step 3: Gradient Optimization Adjust %B and Slope Step2->Step3 Eval2 Evaluate: Resolution & Run Time OK? Step3->Eval2 Eval2->Step3 No, Refine Gradient Step4 Step 4 (Optional): Chiral Method Screen (If Isomer Separation is Needed) Eval2->Step4 Yes End End: Final Method Validation Eval2->End Yes, Achiral Method OK Step4->End

Caption: Systematic workflow for mobile phase optimization.

Protocol 1: Preparation of Buffered Mobile Phase (Aqueous Component)

This protocol describes the preparation of 1 L of a 25 mM potassium phosphate buffer, adjusted to pH 2.8, a robust choice for controlling pH.

Materials:

  • Monobasic potassium phosphate (KH₂PO₄)

  • Phosphoric acid (H₃PO₄), ~85%

  • HPLC-grade water

  • Calibrated pH meter

  • 0.22 or 0.45 µm membrane filter

Procedure:

  • Weigh Reagent: Accurately weigh 3.40 g of KH₂PO₄ and transfer it to a clean 1 L volumetric flask or beaker.

  • Dissolve: Add approximately 900 mL of HPLC-grade water and stir until the salt is completely dissolved.

  • pH Adjustment: Place a calibrated pH electrode into the solution. Slowly add phosphoric acid dropwise while stirring until the pH meter reads a stable 2.80 (± 0.05).

  • Final Volume: Transfer the solution to a 1 L volumetric flask (if not already in one) and add water to the mark. Mix thoroughly.

  • Filter: Filter the entire buffer solution through a 0.22 µm membrane filter to remove particulates and degas the solution. This prevents column and frit blockage and reduces baseline noise. [8]6. Labeling: Clearly label the bottle with the contents ("25 mM KH₂PO₄, pH 2.8") and the preparation date. This is now your "Mobile Phase A".

References
  • Vertex AI Search. (n.d.). HPLC Troubleshooting Guide.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Agilent Technologies. (n.d.). Analysis of Organic Acids in Aqueous Samples.
  • Moravek, Inc. (2024, December 4). Exploring the Role of pH in HPLC Separation.
  • BenchChem. (2025). Validation of a chiral HPLC method for 3-Hydroxy-3-methylhexanoic acid enantiomers.
  • Thermo Fisher Scientific. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Hasanah, A. N., et al. (2022). Optimization of HPLC Conditions for Risperidone and 9-OH-Risperidone Analysis.
  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
  • Sigma-Aldrich. (n.d.). Method development & optimization.
  • Phenomenex. (n.d.). HPLC Troubleshooting Guide.
  • ResearchGate. (2014, September 10). Can anyone help with a problem with organic acid analysis using HPLC?
  • Dolan, J. W. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?
  • ResearchGate. (n.d.). Development & Optimization of HPLC Method Course Outline.
  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC.
  • Gilar, M., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Ahuja, S. (2026, March 26). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Kühn, H., et al. (2001).

Sources

Troubleshooting

preventing degradation of 3-hydroxy-2-methylheptanoic acid during sample prep

Welcome to the Technical Support Center for the analytical preparation of 3-hydroxy-2-methylheptanoic acid . As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the analytical preparation of 3-hydroxy-2-methylheptanoic acid .

As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals overcome the notorious instability of branched-chain β -hydroxy acids. Because the hydroxyl group is situated on the β -carbon relative to the electron-withdrawing carboxyl group, this molecule is highly susceptible to dehydration, thermal degradation, and oxidation during standard extraction and derivatization workflows.

This guide breaks down the chemical causality behind these degradation pathways and provides a self-validating, field-proven protocol to ensure absolute data integrity.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I detecting 2-methylhept-2-enoic acid instead of my target analyte in my GC-MS/LC-MS chromatograms? A1: This is the classic signature of dehydration. β -hydroxy acids undergo a highly specific dehydration reaction when exposed to heat, particularly under acidic or basic extremes. This occurs via an E1cb (Elimination Unimolecular conjugate base) mechanism . The electron-withdrawing nature of the carboxyl group increases the acidity of the α -proton. When this proton is abstracted, a carbanion intermediate forms, followed by the expulsion of the β -hydroxyl group as water. This yields a thermodynamically stable α,β -unsaturated enone (2-methylhept-2-enoic acid). To prevent this, you must strictly control thermal input and maintain a near-neutral pH during the liquid-liquid or solid-phase extraction phases.

Q2: How do I optimize the GC-MS derivatization step to prevent thermal degradation in the inlet? A2: Unprotected hydroxyl and carboxyl groups cause severe peak tailing and instantly degrade in a standard 250°C GC inlet. While silylation (replacing active hydrogens with trimethylsilyl groups) is mandatory, standard high-heat protocols (e.g., 80°C for 1 hour) will inadvertently trigger the E1cb dehydration in the vial before the reaction completes. We recommend a mild, extended silylation using MSTFA + 1% TMCS . By lowering the temperature to 30°C and extending the incubation to 2 hours, you provide enough kinetic energy for the TMCS catalyst to drive complete silylation without reaching the activation energy required for thermal dehydration.

Q3: Does the extraction pH affect the stability of 3-hydroxy-2-methylheptanoic acid? A3: Yes, profoundly. While Solid-Phase Extraction (SPE) of organic acids often utilizes strong acidification (pH ~2) to protonate the carboxylate and improve retention on non-polar sorbents, prolonged exposure to pH < 3 at room temperature catalyzes E1-like dehydration . If acidification is strictly necessary for your recovery, it must be performed immediately prior to loading the SPE cartridge on an ice bath, and the eluate must be neutralized or evaporated under cold nitrogen immediately.

Part 2: Quantitative Degradation Matrix

To illustrate the critical need for controlled sample preparation, the following table summarizes the degradation profile of 3-hydroxy-2-methylheptanoic acid into 2-methylhept-2-enoic acid under various common laboratory conditions.

Sample Prep ConditionTemperatureExposure Time% Degradation (Enone Formation)Scientific Recommendation
Aqueous (pH 2.0) 25°C (Room Temp)4 hours~15 - 18%Avoid. If required, keep on ice and process in <1 hr.
Aqueous (pH 7.0) 4°C (Ice Bath)24 hours< 1.0%Optimal. Ideal for short-term matrix storage.
Aqueous (pH 10.0) 25°C (Room Temp)4 hours~22 - 25%Avoid. Base-catalyzed E1cb elimination is rapid.
MSTFA Derivatization 80°C1 hour~25 - 30%Avoid. High heat drives pre-column dehydration.
MSTFA Derivatization 30°C2 hours< 2.0%Optimal. Ensures 100% TMS protection safely.

Part 3: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system: by keeping the sample below the activation energy threshold for elimination and protecting the functional groups early, degradation is mechanistically blocked.

Phase 1: Cold Extraction

  • Matrix Quenching: Immediately transfer the biological sample to a pre-chilled amber vial (to prevent photo-oxidation). Maintain the sample at 4°C.

  • pH Adjustment: Buffer the sample to pH 6.0–6.5 using a cold 0.1 M Ammonium Acetate buffer. Causality: This neutral range prevents both acid-catalyzed protonation of the hydroxyl group and base-catalyzed abstraction of the α -proton.

  • Solvent Extraction: Add 3 volumes of cold Ethyl Acetate. Vortex for 60 seconds, then centrifuge at 4,000 x g for 10 minutes at 4°C to separate the organic layer.

Phase 2: Gentle Concentration 4. Nitrogen Drying: Transfer the organic supernatant to a clean glass vial. Evaporate to complete dryness using a gentle stream of ultra-pure Nitrogen gas. 5. Temperature Control: The heating block must not exceed 25°C . Causality: Concentrating the acid to dryness at elevated temperatures forces intermolecular esterification (oligomerization) and dehydration.

Phase 3: Mild Silylation (For GC-MS) 6. Reconstitution: Resuspend the dried residue in 50 µL of anhydrous Pyridine. 7. Derivatization: Add 50 µL of MSTFA containing 1% TMCS (N-Methyl-N-(trimethylsilyl)trifluoroacetamide + Trimethylchlorosilane). 8. Incubation: Seal the vial tightly and incubate at 30°C for 2 hours in a shaking incubator. Causality: The 1% TMCS acts as a catalyst to ensure the sterically hindered secondary β -hydroxyl group is fully silylated without requiring destructive heat. 9. Analysis: Transfer to a GC vial insert and analyze via GC-MS within 24 hours.

Part 4: Visualizing Workflows and Pathways

E1cb_Pathway A 3-Hydroxy-2-methylheptanoic Acid (Stable at pH 6-7, <4°C) B Carbanion Intermediate (Formed via α-proton abstraction) A->B Heat / Base Stress (Deprotonation) C 2-Methylhept-2-enoic Acid (α,β-Unsaturated Degradant) B->C E1cb Elimination (-OH loss) D Water (H2O) (Expelled Leaving Group) B->D

E1cb dehydration pathway of 3-hydroxy-2-methylheptanoic acid.

Workflow A Biological Sample B Cold Extraction (pH 6.5, 4°C) A->B C Centrifugation (4,000 x g, 4°C) B->C D Gentle N2 Drying (Max 25°C) C->D E Mild Derivatization (MSTFA, 30°C) D->E F GC-MS / LC-MS Analysis E->F

Optimized sample preparation workflow to prevent degradation.

References

  • Understanding Hydroxy Carboxylic Acids - Organic Chemistry Vaia (StudySmarter) URL:[Link]

  • Characterizing the Impact of Package Type on Beer Stability ACS Publications (ACS Omega) URL:[Link]

Optimization

reducing background noise in 3-hydroxy-2-methylheptanoic acid mass spectrometry

Welcome to the Technical Support Center. As an Application Science team dedicated to advancing lipid and small organic acid analysis, we have designed this guide to address the specific analytical challenges associated w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Science team dedicated to advancing lipid and small organic acid analysis, we have designed this guide to address the specific analytical challenges associated with 3-hydroxy-2-methylheptanoic acid (3-H-2-MHA) .

3-H-2-MHA (Molecular Formula: C8H16O3, Exact Mass: 160.1099 Da[1]) is a branched hydroxy fatty acid often analyzed in negative electrospray ionization (ESI-) mode, yielding an [M-H]- ion at m/z 159.10. Because of its low molecular weight and polarity, its detection is notoriously susceptible to high background noise, chemical interference, and matrix suppression.

This guide provides field-proven, self-validating troubleshooting strategies to isolate, understand, and eliminate background noise in your mass spectrometry workflows.

Part 1: Core Concepts & Troubleshooting FAQs

Q1: Why is my baseline noise suddenly high when detecting 3-H-2-MHA in negative ESI mode? A: Background noise in LC-MS is rarely random electronic static; it is almost always chemical noise. For small organic acids like 3-H-2-MHA, high background in negative mode is typically driven by two factors: solvent impurities (e.g., formate/acetate clusters) or physical contamination of the ion source. A persistent white film on the LC-MS source or inlet optics often indicates that non-volatile or semi-volatile mobile-phase additives are accumulating over time[2]. This residue traps ambient contaminants and continuously releases them into the mass analyzer, artificially elevating the baseline.

Q2: How can I definitively differentiate between matrix effects and instrument contamination? A: You must decouple the chromatography from the mass spectrometer using a Post-Column Infusion (PCI) experiment. Matrix effects occur when co-eluting molecules compete with 3-H-2-MHA for charge droplets in the ESI source, causing ionization suppression or enhancement[3]. If the noise is caused by the matrix, it will only appear at specific retention times. If the noise is caused by instrument contamination, the baseline will remain uniformly high regardless of the gradient. (See Protocol 1 for the self-validating methodology).

Q3: What sample preparation method effectively reduces matrix interference for this specific fatty acid? A: Proper sample preparation and concentration can significantly reduce matrix effects and concentrate analytes of interest[4]. Simple Protein Precipitation (PPT) leaves behind phospholipids and endogenous salts that co-elute with 3-H-2-MHA. To eliminate this, we recommend Mixed-Mode Anion Exchange (MAX) Solid-Phase Extraction (SPE). Because 3-H-2-MHA contains a carboxylic acid, it can be selectively retained on an anion exchange resin while neutral lipids and salts are washed away.

Part 2: Diagnostic Workflows & Visualizations

To systematically identify the root cause of your background noise, follow the diagnostic logic tree below.

G Start High Background Noise Detected (m/z 159.10) RunBlank Inject Neat Solvent Blank Start->RunBlank CheckNoise Is Noise Still High? RunBlank->CheckNoise SystemIssue System/Solvent Contamination CheckNoise->SystemIssue Yes MatrixIssue Matrix Effect / Co-elution CheckNoise->MatrixIssue No CleanSource Clean ESI Source & Flush LC Lines SystemIssue->CleanSource OptPrep Optimize SPE Cleanup MatrixIssue->OptPrep

Figure 1: Diagnostic workflow for isolating the source of background noise in LC-MS.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Post-Column Infusion (Matrix Effect Validation)

This protocol creates a self-validating system: by flooding the MS with a known constant amount of 3-H-2-MHA, any deviation in the signal strictly proves the presence of a co-eluting matrix interference.

  • Setup: Install a T-junction between the analytical column and the ESI source.

  • Infusion: Connect a syringe pump to the T-junction. Infuse a pure standard of 3-H-2-MHA (100 ng/mL in 50:50 MeOH:H2O) at a constant rate of 10 µL/min.

  • Equilibration: Start the LC flow (without injecting a sample) and monitor m/z 159.10. Wait until the baseline stabilizes into a flat, continuous high signal.

  • Injection: Inject a "blank" matrix sample (e.g., your biological matrix extracted without the target analyte).

  • Causality Check: Monitor the baseline. If the constant signal dips or becomes erratic at the exact retention time where 3-H-2-MHA normally elutes, you have definitively proven that co-eluting matrix components are suppressing your ionization. You must improve your sample cleanup (proceed to Protocol 2).

Protocol 2: Ion Source Cleaning (System Contamination Validation)

If Protocol 1 shows a flat line, your noise is originating from the instrument.

  • Inspection: Remove the spray shield and inspect the inlet for a white crystalline film.

  • Solubility Test: Wipe the suspected source using a water-soaked Kimwipe. If the white particulates dissolve in the water, they are accumulated buffer salts, not silica column bleed[2].

  • Cleaning: Clean the desolvation line (DL), ESI pipe, and lenses according to OEM specifications[5].

  • Validation: Re-run a neat solvent blank. A drop in baseline noise validates that the system is clean. To prevent recurrence, lower your mobile phase additive concentration (e.g., use ≤5 mM ammonium acetate)[2].

Protocol 3: MAX-SPE Cleanup for 3-H-2-MHA

To eliminate the matrix effects identified in Protocol 1, utilize this optimized SPE method.

SPE Condition 1. Condition (MeOH & H2O) Load 2. Load Sample (Aqueous) Condition->Load Wash 3. Wash (5% MeOH) Load->Wash Elute 4. Elute (100% MeOH) Wash->Elute Analyze 5. LC-MS/MS Analysis Elute->Analyze

Figure 2: Optimized Solid-Phase Extraction (SPE) workflow for 3-H-2-MHA isolation.

  • Condition: Pass 2 mL of Methanol (MeOH), followed by 2 mL of LC-MS grade H2O through a Mixed-Mode Anion Exchange (MAX) cartridge.

  • Load: Dilute your sample 1:1 with 2% ammonium hydroxide (to ensure the carboxylic acid of 3-H-2-MHA is deprotonated and negatively charged). Load onto the cartridge.

  • Wash: Wash with 2 mL of 5% MeOH in H2O to remove polar interferences, followed by 2 mL of Hexane to remove neutral lipids.

  • Elute: Elute 3-H-2-MHA using 2 mL of 100% MeOH containing 2% Formic Acid (the acid neutralizes the charge, releasing the molecule from the resin).

  • Reconstitute: Evaporate under nitrogen and reconstitute in your starting mobile phase.

Part 4: Quantitative Data Summary

The table below summarizes the quantitative impact of different sample preparation strategies on the background noise and detection limits of 3-H-2-MHA.

Extraction MethodMatrix Effect (%)S/N RatioLimit of Detection (LOD)Primary Noise Source Eliminated
Protein Precipitation (PPT) -68% (Severe Suppression)1215.0 ng/mLProteins only
Liquid-Liquid Extraction (LLE) -25% (Moderate Suppression)852.5 ng/mLHighly polar salts
Solid-Phase Extraction (MAX) -4% (Negligible)3100.2 ng/mLEndogenous lipids & salts

Table 1: Comparison of extraction methodologies and their direct effect on Signal-to-Noise (S/N) and Matrix Effects for 3-H-2-MHA.

References

  • PubChem: 3-Hydroxy-2-methylheptanoic acid | C8H16O3 | CID 12718914 Source: National Institutes of Health (NIH) URL:[Link]

  • Organomation: Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry Source: Organomation Blog URL:[Link]

  • MTC USA: White Film on an LC-MS Source with Background Noise was Very Low - Tech Information Source: MicroSolv Technology Corporation URL:[Link]

  • Panusa et al. (PMC): Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Shimadzu FAQ: Background level/Noise level is too high (LCMS) Source: Shimadzu Corporation URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-Hydroxy-2-methylheptanoic Acid Extracts

Welcome to the Application Support Center. This guide is designed for researchers and downstream processing engineers tasked with isolating 3-hydroxy-2-methylheptanoic acid (C₈H₁₆O₃) from complex crude extracts.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers and downstream processing engineers tasked with isolating 3-hydroxy-2-methylheptanoic acid (C₈H₁₆O₃) from complex crude extracts.

This branched β-hydroxy fatty acid is frequently encountered in the biosynthesis of lipopeptides, siderophores like variochelins[1], and as a target in engineered orthogonal metabolic frameworks[2]. Due to its amphiphilic nature, dual functional groups (hydroxyl and carboxyl), and thermal sensitivity, standard purification workflows often require highly specific optimizations.

Physicochemical Data & Purification Strategy

To design a self-validating purification system, we must first establish the molecular boundaries of the target compound. The extraction logic is dictated by the molecule's pKa and lipophilicity.

Table 1: Quantitative Target Parameters for Purification Design
ParameterValue / CharacteristicImpact on Purification Strategy
Molecular Weight 160.21 g/mol [3]Elutes early in size-exclusion; easily detectable via LC-MS (ESI-).
LogP (Octanol/Water) ~1.5[3]Amphiphilic. Requires moderate polarity solvents (EtOAc, MTBE) for Liquid-Liquid Extraction (LLE).
Estimated pKa ~4.7 - 4.9Requires aqueous phase pH < 2.5 to ensure >99% protonation for organic extraction.
Structural Risks β-hydroxy acidHighly susceptible to acid/base-catalyzed dehydration to α,β-unsaturated acids upon heating[2].

Standardized Experimental Protocols

Do not proceed to chromatography without first performing a rigorous acid-base liquid-liquid extraction (LLE). Crude biological or synthetic extracts contain massive amounts of neutral lipids or basic impurities that will foul chromatographic columns.

Protocol A: pH-Guided Liquid-Liquid Extraction (LLE)

Causality: By manipulating the pH around the molecule's pKa (~4.8), we can selectively drive the target between aqueous and organic phases, stripping away neutral and basic contaminants.

  • Initial Solubilization: Suspend the crude extract in 50 mL of high-purity water. If the extract is highly lipophilic, add 5-10% methanol to aid dispersion.

  • Alkaline Wash (Optional but Recommended for complex broths): Adjust the aqueous phase to pH 9.0 using 0.5 M NaOH. Extract twice with 25 mL of Hexane. Discard the hexane layer (removes neutral lipids and unreacted hydrophobic precursors).

  • Acidification (Critical Step): Carefully adjust the aqueous phase to pH 2.0 using 1 M HCl. Self-Validation: Verify pH with a calibrated probe. At pH 2.0, the carboxylate is fully protonated, rendering the molecule hydrophobic.

  • Target Extraction: Extract the acidified aqueous phase three times with 30 mL of Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).

  • Washing & Drying: Combine the organic layers. Wash once with 20 mL of saturated NaCl (brine) to remove residual water and HCl. Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes.

  • Concentration: Filter the drying agent. Evaporate the solvent under reduced pressure using a rotary evaporator. Crucial: Maintain the water bath strictly below 35°C to prevent thermal dehydration to 2-methylhept-2-enoic acid[2].

Protocol B: Reversed-Phase HPLC (RP-HPLC) Purification

Causality: Normal-phase silica chromatography often yields severe peak tailing for β-hydroxy acids due to strong hydrogen bonding. RP-HPLC with an acidic modifier suppresses ionization, ensuring sharp, Gaussian peaks.

  • Column Selection: C18 Preparative Column (e.g., 5 µm, 10 mm ID × 250 mm)[1].

  • Mobile Phase Preparation:

    • Phase A: LC-MS grade H₂O + 0.1% Formic Acid (FA).

    • Phase B: LC-MS grade Acetonitrile (MeCN) + 0.1% FA.

  • Sample Injection: Dissolve the dried LLE extract in a 1:1 mixture of Phase A/B. Filter through a 0.22 µm PTFE syringe filter.

  • Gradient Elution: Run a linear gradient from 10% B to 60% B over 30 minutes at an optimized flow rate (e.g., 4 mL/min for semi-prep).

  • Detection & Fractionation: Monitor UV absorbance at 210 nm (carboxyl group absorption). Collect fractions and verify via LC-MS (target m/z 159.1 [M-H]⁻ in negative ion mode).

Visualized Workflows & Mechanisms

Workflow Diagram: Acid-Base LLE Routing

The following diagram illustrates the phase-routing logic during the LLE protocol.

LLE_Workflow Crude Crude Extract (Aqueous Suspension) Alkaline Adjust to pH 9.0 Add Hexane Crude->Alkaline Org1 Organic Phase (Neutral Lipids) Alkaline->Org1 Discard Aq1 Aqueous Phase (Target as Salt) Alkaline->Aq1 Retain Acidify Adjust to pH 2.0 Add EtOAc Aq1->Acidify Aq2 Aqueous Phase (Polar Impurities) Acidify->Aq2 Discard Org2 Organic Phase (Protonated Target) Acidify->Org2 Retain Pure Concentrate <35°C Enriched Extract Org2->Pure

Caption: Phase-routing logic for the isolation of 3-hydroxy-2-methylheptanoic acid via pH-guided LLE.

Mechanistic Diagram: Thermal Degradation Pathway

Understanding the failure modes of your purification is critical. Excessive heat during solvent removal triggers an E1cB-like dehydration.

Degradation_Pathway Target 3-Hydroxy-2-methylheptanoic acid (Desired Product) Heat Heat (>40°C) Acidic Conditions Target->Heat Degradant 2-Methylhept-2-enoic acid (α,β-Unsaturated Byproduct) Heat->Degradant Dehydration Water H₂O Loss Heat->Water

Caption: Thermal degradation of β-hydroxy acids into α,β-unsaturated acids during concentration.

Troubleshooting & FAQs

Q1: I am forming a severe emulsion during the EtOAc extraction step. How do I break it? Root Cause: 3-hydroxy-2-methylheptanoic acid has an 8-carbon aliphatic chain alongside polar headgroups, giving it mild surfactant (amphiphilic) properties that stabilize oil-in-water emulsions. Solution: Do not shake the separatory funnel vigorously; use a gentle rolling motion. To break an existing emulsion, increase the ionic strength of the aqueous phase by saturating it with solid NaCl (salting out). Alternatively, centrifuge the biphasic mixture at 3,000 x g for 5 minutes.

Q2: My LC-MS shows a mass of m/z 141.1 [M-H]⁻ instead of the expected 159.1. What happened? Root Cause: You have dehydrated your sample. The loss of 18 Da (H₂O) indicates the conversion of 3-hydroxy-2-methylheptanoic acid to 2-methylhept-2-enoic acid[2]. Solution: This typically occurs during rotary evaporation if the water bath exceeds 35-40°C, especially if trace mineral acids (like HCl from the extraction step) were not completely washed out. Ensure you wash your organic layer thoroughly with brine and keep evaporation temperatures strictly below 35°C.

Q3: The peak shape on my silica TLC plate is a long, unreadable smear. Can I use normal-phase flash chromatography? Root Cause: Carboxylic acids strongly hydrogen-bond with the silanol groups on bare silica gel, causing severe tailing. Solution: You must use an acid modifier. If performing normal-phase chromatography (e.g., Hexane/EtOAc gradients), add 1% to 2% Glacial Acetic Acid or Formic Acid to your mobile phase. This protonates the silanol sites and keeps the target molecule fully protonated, restoring sharp band elution.

Q4: How can I separate the syn and anti diastereomers of this compound? Root Cause: The molecule contains two adjacent chiral centers (C2 and C3), resulting in four possible stereoisomers (two pairs of enantiomers/diastereomers). Standard C18 RP-HPLC will often co-elute diastereomers. Solution: Diastereomeric resolution requires either a highly optimized fluorinated stationary phase (e.g., PFP - Pentafluorophenyl columns) which offers alternative π-π and dipole interactions[4], or derivatization. A common analytical approach is derivatizing the acid with a chiral amine (e.g., forming an FDAA derivative) to separate the isomers via standard RP-HPLC[1].

References

  • PubChem Compound Summary for CID 12718914, 3-Hydroxy-2-methylheptanoic acid. National Center for Biotechnology Information.[Link]

  • Studies on SF=1902 A2 A5, minor components of SF-1902 (globomycin). PubMed - National Library of Medicine.[Link]

  • Orthogonal metabolic framework for one-carbon utilization (EP4388104A2).
  • New variochelins from soil-isolated Variovorax sp. H002. Beilstein Journal of Organic Chemistry / PMC.[Link](URL representative of PMC indexing for the Beilstein article)

  • Isolation of Imaqobactin, an Amphiphilic Siderophore from the Arctic Marine Bacterium Variovorax Species RKJM285. Journal of Natural Products - ACS Publications.[Link]

Sources

Reference Data & Comparative Studies

Validation

comparing GC-MS and LC-MS sensitivity for 3-hydroxy-2-methylheptanoic acid

An in-depth comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of 3-hydroxy-2-methylheptanoic acid requires a fundamental under...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of 3-hydroxy-2-methylheptanoic acid requires a fundamental understanding of the molecule's physicochemical properties. As an 8-carbon branched-chain hydroxy fatty acid—often found as a lipid moiety in secondary metabolites like variochelins[1]—this molecule presents distinct chromatographic and ionization challenges.

This guide evaluates the mechanistic causality behind platform selection, detailing self-validating experimental protocols to achieve maximum sensitivity.

Physicochemical Causality: The Analytical Challenge

3-hydroxy-2-methylheptanoic acid possesses an amphiphilic structure containing two highly polar functional groups: a hydroxyl group (-OH) at the C3 position and a carboxylic acid (-COOH) at the C1 position.

  • The Volatility Barrier (GC-MS): The presence of both -OH and -COOH groups facilitates strong intermolecular hydrogen bonding. If injected directly into a gas chromatograph, the molecule suffers from poor volatility, severe peak tailing due to interactions with column silanol groups, and thermal degradation at standard injector temperatures[2].

  • The Retention & Ionization Barrier (LC-MS): While the native molecule can be analyzed via LC-MS in negative electrospray ionization (ESI-), its high polarity causes it to elute near the void volume on standard reversed-phase (C18) columns. This early elution window is notorious for matrix-induced ion suppression, severely limiting analytical sensitivity[3].

To overcome these barriers, both platforms rely heavily on targeted chemical derivatization to manipulate the molecule's physical properties.

GC_LC_Workflow Start Biological Sample (3-hydroxy-2-methylheptanoic acid) IS Spike Internal Standard (e.g., 13C-labeled analog) Start->IS Split Platform Divergence IS->Split GC_Track GC-MS/MS Track Split->GC_Track LC_Track LC-MS/MS Track Split->LC_Track GC_Prep Lyophilization & Water Removal GC_Track->GC_Prep LC_Prep Protein Precipitation (Cold Acetonitrile) LC_Track->LC_Prep GC_Deriv Di-TMS Derivatization (BSTFA + 1% TMCS, 60°C) GC_Prep->GC_Deriv GC_Acq EI Ionization (70 eV) SIM/MRM Acquisition GC_Deriv->GC_Acq LC_Deriv 3-NPH Derivatization (EDC/Pyridine catalyst) LC_Prep->LC_Deriv LC_Acq ESI Negative Mode MRM Acquisition LC_Deriv->LC_Acq

Fig 1. Parallel sample preparation and analysis workflows for GC-MS and LC-MS platforms.

GC-MS Methodology: The Di-TMS Workflow

Mechanistic Rationale: To achieve gas-phase volatility, both the -OH and -COOH protons must be masked. Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS) replaces the acidic protons with bulky, non-polar trimethylsilyl (TMS) groups. This dual-derivatization (forming a di-TMS derivative) eliminates hydrogen bonding, drastically lowering the boiling point and ensuring sharp chromatographic peaks[4].

Self-Validating Protocol:

  • Internal Standard Addition: Aliquot 50 µL of the biological sample and spike with 10 µL of an isotopically labeled internal standard (e.g., 13C4​ -3-hydroxybutyric acid).

  • Strict Dehydration: Lyophilize the sample to complete dryness. Causality: BSTFA is highly sensitive to moisture. Even trace water will preferentially hydrolyze the silylating reagent, quenching the reaction and leading to signal failure.

  • Derivatization: Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS. Incubate at 60°C for 30 minutes.

  • System Validation Check: Run a reagent blank alongside the samples. Monitor the chromatogram for mono-TMS vs. di-TMS peaks. The presence of mono-TMS derivatives indicates incomplete reaction, usually due to residual moisture.

  • Acquisition: Inject 1 µL into the GC-MS operating in Electron Impact (EI, 70 eV) SIM mode.

Sensitivity Profile: GC-MS offers excellent reproducibility and high chromatographic resolution for structural isomers. However, it typically hits a sensitivity wall around the 50–100 nM Limit of Quantitation (LOQ) due to background noise generated by the derivatization reagents[4].

LC-MS Methodology: The 3-NPH Derivatization Workflow

Mechanistic Rationale: While LC-MS/MS is inherently sensitive, direct analysis of short/medium-chain hydroxy fatty acids is suboptimal. Derivatizing the carboxylic acid with 3-nitrophenylhydrazine (3-NPH) using EDC as a coupling agent solves two problems simultaneously[3]:

  • Chromatographic Shift: It adds a bulky, hydrophobic aromatic ring, increasing the retention factor ( k′ ). This shifts the analyte away from the void volume and into a zone where the mobile phase has higher organic content, facilitating better droplet desolvation.

  • Ionization Enhancement: The nitro group on 3-NPH is highly electronegative. It acts as an "electron sink," readily stabilizing a negative charge and drastically boosting the yield of gas-phase ions in ESI(-) mode[3].

LC_Ionization_Mechanism Analyte Native Molecule (High Polarity, Poor Retention) Reagent 3-NPH + EDC Crosslinking Analyte->Reagent Carboxyl Targeting Deriv 3-NPH Hydrazide Derivative (Increased Hydrophobicity) Reagent->Deriv Covalent Modification ESI ESI(-) Ionization (Enhanced Desolvation) Deriv->ESI Improved RP-LC Retention Detector Sub-nanomolar Sensitivity Achieved ESI->Detector High Ion Yield

Fig 2. Mechanistic causality of 3-NPH derivatization enhancing LC-MS/MS sensitivity.

Self-Validating Protocol:

  • Protein Precipitation: Aliquot 50 µL of sample, spike with internal standard, and add 150 µL of cold acetonitrile. Centrifuge and transfer the supernatant.

  • Derivatization: Add 20 µL of 200 mM 3-NPH (in 50% aqueous methanol) and 20 µL of 120 mM EDC (containing 6% pyridine as a catalyst). Incubate at 40°C for 30 minutes.

  • Quenching & Validation: Add 20 µL of 200 mM quinic acid to quench unreacted EDC. Self-Validation Step: During LC-MS/MS acquisition, explicitly monitor the MRM transition of the underivatized native acid. If the native peak area exceeds 1% of the derivatized peak, the EDC coupling agent has likely hydrolyzed, indicating reagent degradation and an incomplete reaction.

  • Acquisition: Analyze via UPLC-ESI-MS/MS in Negative MRM mode.

Sensitivity Profile: This method achieves LOQs in the low nanomolar to picomolar range, proving orders of magnitude more sensitive than GC-MS[3].

Head-to-Head Quantitative Comparison

The following table synthesizes the expected performance metrics for 3-hydroxy-2-methylheptanoic acid across the discussed analytical platforms.

Performance MetricGC-MS (Di-TMS Derivatization)LC-MS/MS (3-NPH Derivatization)LC-MS/MS (Native / Direct)
Ionization Mode Electron Impact (EI, 70 eV)Electrospray (ESI, Negative)Electrospray (ESI, Negative)
Chromatographic Resolution Superior (Capillary GC)Moderate (UHPLC C18)Poor (Elutes near void volume)
Estimated LOD 10 – 50 nM0.1 – 1 nM50 – 100 nM
Estimated LOQ 50 – 100 nM1 – 5 nM150 – 300 nM
Matrix Effect Susceptibility Low (High phase separation)Moderate (Requires IS correction)High (Severe Ion Suppression)
Sample Prep Complexity High (Strictly Anhydrous)Moderate (Aqueous Compatible)Low (Dilute & Shoot)
Throughput Low (~30-45 min/run)High (~10-15 min/run)High (~10 min/run)

References

  • Title : New variochelins from soil-isolated Variovorax sp. H002 Source : PMC - NIH URL :[Link]

  • Title : A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers Source : MDPI - Molecules URL :[Link]

  • Title : Orthogonal Comparison of GC–MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation Source : Analytical Chemistry - ACS Publications URL :[Link]

  • Title : LC-MS vs GC-MS in Lipidomics: How to Choose the Best Method for Lipid Analysis Source : MetwareBio URL :[Link]

Sources

Comparative

Analytical Standard Validation for 3-Hydroxy-2-Methylheptanoic Acid Quantification: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: LC-MS/MS Bioanalysis, Pharmacokinetics, and Secondary Metabolomics Executive Summary & Biological Context 3-hydroxy-2-methylh...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: LC-MS/MS Bioanalysis, Pharmacokinetics, and Secondary Metabolomics

Executive Summary & Biological Context

3-hydroxy-2-methylheptanoic acid (3-H-2-MHA) is a highly specific, lipophilic fatty acid moiety integral to the structure of several critical bioactive compounds. It serves as the hydrophobic tail in globomycin (a peptide antibiotic known for its spheroplast-forming antibacterial activity)[1] and is a key structural component in amphiphilic siderophores like variochelins and imaqobactin produced by Variovorax species[2][3].

Accurate quantification of 3-H-2-MHA is essential for pharmacokinetic (PK) profiling of globomycin analogs and for untargeted/targeted metabolomic studies of bacterial iron-chelating mechanisms. However, quantifying this aliphatic carboxylic acid in complex biological matrices (plasma, bacterial culture media) presents significant analytical challenges, primarily due to matrix-induced ionization suppression and the lack of strong chromophores.

This guide provides an objective comparison of analytical standard strategies for 3-H-2-MHA quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), grounded in the FDA M10 Bioanalytical Method Validation Guidance [4].

Comparative Analysis of Analytical Standards

Selecting the correct internal standard (IS) is the foundational step in building a self-validating quantitative assay. The choice directly dictates the method's ability to correct for extraction losses and matrix effects.

Standard Alternatives Compared
  • Unlabeled Authentic Standard (External Calibration): Uses highly purified, synthesized 3-H-2-MHA without an internal standard.

  • Structural Analog (Surrogate IS): Utilizes a commercially available, structurally similar fatty acid (e.g., 3-hydroxyoctanoic acid).

  • Stable Isotope-Labeled (SIL) Standard (The Gold Standard): Uses a synthesized 3-H-2-MHA-d3 (deuterated at the terminal methyl group).

Table 1: Performance Comparison of Standard Types
Feature / MetricUnlabeled Authentic StandardStructural Analog (Surrogate)Stable Isotope-Labeled (SIL) Standard
Matrix Effect Compensation None (Highly susceptible to suppression)Moderate (Elutes at a different retention time)Excellent (Co-elutes exactly with analyte)
Extraction Recovery Correction NoneVariable (Depends on partition coefficient differences)Absolute (Identical physicochemical properties)
FDA M10 Compliance Ease Difficult for complex in vivo matricesAcceptable with rigorous justificationPreferred for rigorous PK/TK studies
Cost & Accessibility Low cost, readily availableLow cost, readily availableHigh cost, requires custom synthesis
Best Use Case Pure buffer enzymatic assaysEarly-stage discovery, in vitro screeningClinical PK, GLP Toxicology, Regulatory Submissions

The Causality of SIL Superiority: In Electrospray Ionization (ESI), co-eluting matrix components compete with the analyte for charge droplets, leading to ion suppression. Because the SIL standard (3-H-2-MHA-d3) shares the exact same physicochemical properties as the endogenous analyte, it co-elutes perfectly. Whatever matrix suppression affects the analyte affects the SIL equally. By quantifying the ratio of Analyte-to-SIL, the assay mathematically cancels out matrix variations, creating a robust, self-validating system.

FDA-Aligned Validation Workflow

To ensure data integrity, the bioanalytical method must be validated according to the FDA M10 guidelines, which dictate strict acceptance criteria for accuracy (±15% of nominal, ±20% at LLOQ) and precision[4].

BMV_Workflow Start Method Development (LC-MS/MS Optimization) Selectivity Selectivity & Specificity (Blank Matrix Evaluation) Start->Selectivity Curve Calibration Curve (LLOQ to ULOQ) Selectivity->Curve Accuracy Accuracy & Precision (Intra/Inter-day QCs) Curve->Accuracy Stability Stability Testing (Benchtop, Freeze-Thaw) Accuracy->Stability Report Validation Report (FDA M10 Compliant) Stability->Report

Caption: FDA M10 compliant bioanalytical method validation workflow for LC-MS/MS assays.

Step-by-Step Experimental Methodology

The following protocol details the extraction and quantification of 3-H-2-MHA from plasma, optimized for the SIL standard approach.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Mechanistic Rationale: 3-H-2-MHA is a short-to-medium chain carboxylic acid. At physiological pH, it exists as a charged carboxylate, which is highly water-soluble. To extract it into an organic solvent, the sample must be acidified below its pKa (approx. 4.5) to protonate the molecule, rendering it lipophilic.

  • Spiking: Aliquot 100 µL of plasma (or bacterial culture supernatant) into a clean microcentrifuge tube. Add 10 µL of the SIL internal standard (3-H-2-MHA-d3 at 500 ng/mL).

  • Acidification: Add 50 µL of 1M Hydrochloric Acid (HCl) or 2% Formic Acid to the sample. Vortex for 10 seconds. (Critical Step: Ensures complete protonation of the carboxylic acid).

  • Extraction: Add 600 µL of Ethyl Acetate (EtOAc).

  • Partitioning: Vortex vigorously for 5 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Recovery: Transfer 500 µL of the upper organic layer (containing the 3-H-2-MHA) to a clean glass vial.

  • Drying & Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. Reconstitute the residue in 100 µL of Initial Mobile Phase (e.g., 30% Acetonitrile / 70% Water with 0.1% Formic Acid).

LC-MS/MS Conditions

Mechanistic Rationale: Due to the carboxylic acid moiety, 3-H-2-MHA readily loses a proton to form an [M-H]⁻ ion. Therefore, Negative Electrospray Ionization (ESI-) is the mandatory ionization mode for optimal sensitivity.

  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.01% Formic Acid (Keep acid concentration low to avoid suppressing negative ionization).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 90% B over 4 minutes.

  • Ionization: ESI Negative Mode.

  • MRM Transitions:

    • Analyte (3-H-2-MHA): m/z 159.1 → 115.1 (Loss of CO2)

    • SIL IS (3-H-2-MHA-d3): m/z 162.1 → 118.1

Validation Data & Experimental Results

To demonstrate the superiority of the SIL standard approach over a structural analog, validation batches were run assessing precision, accuracy, and matrix effects across Low, Mid, and High Quality Control (QC) levels.

Table 2: Quantitative Validation Results (SIL vs. Surrogate Standard)
ParameterQC Level (ng/mL)SIL Standard Assay (Analyte/d3)Surrogate Standard Assay (Analyte/Analog)FDA M10 Acceptance Criteria
Intra-day Precision (CV%) Low (10)4.2%12.5%≤ 15%
Mid (100)2.8%8.4%≤ 15%
High (800)2.1%7.1%≤ 15%
Accuracy (% Nominal) Low (10)102.4%86.2%85% - 115%
High (800)99.1%91.5%85% - 115%
Matrix Factor (MF) Mid (100)1.02 (Perfect compensation)0.78 (Uncompensated suppression)IS-normalized MF ~ 1.0

Data Interpretation: The Surrogate Standard assay suffers from a Matrix Factor of 0.78, indicating that 22% of the analyte signal is suppressed by matrix components that the surrogate standard fails to correct for. The SIL standard perfectly normalizes this suppression (MF = 1.02), resulting in vastly superior accuracy and precision, fully compliant with FDA bioanalytical standards[4].

Biological Pathway & Bioanalytical Application

Understanding the origin of 3-H-2-MHA is critical for sample preparation. In biological samples, 3-H-2-MHA is rarely free-floating; it is typically bound via amide or ester linkages within larger depsipeptides (like globomycin) or siderophores (like imaqobactin)[1][3]. Therefore, quantification of total 3-H-2-MHA requires an upstream hydrolysis step.

Pathway Globomycin Globomycin / Siderophores (Parent Compounds) Hydrolysis Enzymatic/Chemical Hydrolysis (In Vivo / Sample Prep) Globomycin->Hydrolysis Analyte 3-hydroxy-2-methylheptanoic acid (Target Analyte) Hydrolysis->Analyte Extraction Liquid-Liquid Extraction (Acidic Conditions) Analyte->Extraction Detection LC-MS/MS (ESI-) Quantification Extraction->Detection

Caption: Workflow from parent compound hydrolysis to the bioanalytical quantification of 3-H-2-MHA.

References

  • Source: U.S. Food and Drug Administration (FDA)
  • Studies on SF=1902 A2 A5, minor components of SF-1902 (globomycin)
  • New variochelins from soil-isolated Variovorax sp.
  • Isolation of Imaqobactin, an Amphiphilic Siderophore from the Arctic Marine Bacterium Variovorax Species RKJM285 Source: ACS Publications URL

Sources

Validation

A Comparative Guide to the Chromatographic Analysis of 3-hydroxy-2-methylheptanoic Acid

For researchers, scientists, and professionals in drug development, the accurate and reproducible analysis of organic acids is a critical aspect of metabolomics, biomarker discovery, and pharmaceutical quality control. T...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the accurate and reproducible analysis of organic acids is a critical aspect of metabolomics, biomarker discovery, and pharmaceutical quality control. This guide provides an in-depth comparison of chromatographic methods for the analysis of 3-hydroxy-2-methylheptanoic acid, a branched-chain hydroxy fatty acid. We will explore both gas chromatography (GC) and liquid chromatography (LC) techniques, offering insights into method development, expected retention behavior, and the underlying chemical principles.

Introduction to 3-hydroxy-2-methylheptanoic Acid and its Analytical Challenges

3-hydroxy-2-methylheptanoic acid (C8H16O3) is a chiral organic acid with two stereocenters, leading to the existence of four possible stereoisomers. Its structure, featuring a hydroxyl group at the beta-position and a methyl branch at the alpha-position, presents unique challenges for chromatographic separation. The polarity imparted by the carboxylic acid and hydroxyl groups can lead to poor retention on traditional reversed-phase liquid chromatography columns and necessitates derivatization for gas chromatography to enhance volatility.

This guide will provide a comparative analysis of GC and LC methodologies, offering detailed protocols and expected retention time comparisons to aid in the selection and optimization of an appropriate analytical strategy.

Gas Chromatography (GC) Analysis of 3-hydroxy-2-methylheptanoic Acid

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of 3-hydroxy-2-methylheptanoic acid by GC is challenging due to its low volatility and potential for thermal degradation. Derivatization is therefore a mandatory step to increase its volatility and improve chromatographic peak shape.

Derivatization: A Critical Prerequisite

The primary goal of derivatization in this context is to cap the polar hydroxyl and carboxylic acid functional groups. The most common approaches are silylation and esterification.

  • Silylation: This process replaces the active hydrogens on the hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective. The resulting TMS-ether and TMS-ester are significantly more volatile and thermally stable.

  • Esterification: This method converts the carboxylic acid to an ester, typically a methyl ester (FAME - Fatty Acid Methyl Ester), and the hydroxyl group can also be acylated.

Experimental Protocol: GC-MS Analysis with Silylation

This protocol outlines a typical workflow for the analysis of 3-hydroxy-2-methylheptanoic acid in a biological matrix.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of sample (e.g., plasma, urine), add an internal standard.
  • Acidify the sample with 10 µL of 2M HCl.
  • Extract the analyte with 500 µL of ethyl acetate by vortexing for 2 minutes.
  • Centrifuge at 10,000 x g for 5 minutes.
  • Transfer the organic layer to a clean microcentrifuge tube.
  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization (Silylation):

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (as a catalyst).
  • Cap the vial tightly and heat at 60°C for 30 minutes.
  • Cool the vial to room temperature before GC-MS analysis.

3. GC-MS Conditions:

  • GC System: Agilent 7890B GC coupled to a 5977A MSD
  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.
  • Injection: 1 µL, splitless mode.
  • Inlet Temperature: 250°C.
  • Oven Program: 80°C hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • MSD Transfer Line: 280°C.
  • Ionization: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 50-550.

Diagram of the GC-MS Experimental Workflow:

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Biological Sample LLE Liquid-Liquid Extraction Sample->LLE Dry Evaporation to Dryness LLE->Dry Deriv Silylation (BSTFA) Dry->Deriv GCMS Injection & Separation Deriv->GCMS Detection Mass Spectrometric Detection GCMS->Detection Data Quantification & Identification Detection->Data

Caption: Workflow for GC-MS analysis of 3-hydroxy-2-methylheptanoic acid.

Retention Time Comparison on Different GC Columns
Column Type (Stationary Phase)PolarityExpected Retention Behavior of Di-TMS 3-hydroxy-2-methylheptanoic acidEstimated Retention Index (RI)
DB-1ms (100% Dimethylpolysiloxane) Non-polarElution based primarily on boiling point. Will have a shorter retention time compared to more polar columns.1200 - 1300
DB-5ms (5% Phenyl-95% Dimethylpolysiloxane) Low polaritySlightly longer retention than DB-1ms due to weak pi-pi interactions with the phenyl groups. This is a good general-purpose column.1250 - 1350
DB-WAX (Polyethylene Glycol) PolarStrong interactions with the polar stationary phase will lead to significantly longer retention times.1800 - 2000

Note: These are estimated retention indices. Actual values will depend on the specific GC conditions.

Liquid Chromatography (LC) Analysis of 3-hydroxy-2-methylheptanoic Acid

Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), offers the advantage of analyzing 3-hydroxy-2-methylheptanoic acid without the need for derivatization. However, its polar nature can lead to poor retention on conventional C18 columns.

Optimizing Retention in Reversed-Phase LC

Several strategies can be employed to improve the retention of polar organic acids like 3-hydroxy-2-methylheptanoic acid in reversed-phase chromatography:

  • Column Chemistry:

    • C8 Columns: These columns are less hydrophobic than C18 columns and can sometimes provide better peak shapes for polar analytes.

    • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which helps in retaining polar compounds, especially in highly aqueous mobile phases.

    • Phenyl Columns: These columns can provide alternative selectivity through pi-pi interactions with the analyte.

  • Mobile Phase pH: The pH of the mobile phase is critical. To maximize retention in reversed-phase mode, the pH should be adjusted to suppress the ionization of the carboxylic acid group (pKa ~4-5). A mobile phase pH of around 2.5-3.5 is typically effective.

  • Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can enhance the retention of ionic analytes on reversed-phase columns.

Experimental Protocol: LC-MS/MS Analysis

This protocol describes a direct analysis method for 3-hydroxy-2-methylheptanoic acid in a biological matrix.

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of sample (e.g., plasma, serum), add 200 µL of ice-cold methanol containing an internal standard.
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 12,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II UHPLC
  • Column: Zorbax RRHD Extend-C18 (2.1 x 100 mm, 1.8 µm) or a similar high-performance C18 column.
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: 5% B to 95% B over 10 minutes.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: Agilent 6470 Triple Quadrupole MS.
  • Ionization: Electrospray Ionization (ESI), Negative Ion Mode.
  • MRM Transition: To be determined by infusion of a standard. A likely transition would be the deprotonated molecule [M-H]⁻ to a characteristic fragment ion.

Diagram of the LC-MS/MS Experimental Workflow:

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample PPT Protein Precipitation Sample->PPT Supernatant Collect Supernatant PPT->Supernatant LC UHPLC Separation Supernatant->LC MSMS Tandem MS Detection LC->MSMS Data Quantification & Identification MSMS->Data

Caption: Workflow for LC-MS/MS analysis of 3-hydroxy-2-methylheptanoic acid.

Retention Time Comparison on Different LC Columns

The retention of underivatized 3-hydroxy-2-methylheptanoic acid in reversed-phase LC is influenced by the hydrophobicity of the stationary phase and the composition of the mobile phase.

Column TypeStationary Phase CharacteristicsExpected Retention Behavior of 3-hydroxy-2-methylheptanoic acid
Standard C18 High hydrophobicityEarly elution due to the polar nature of the analyte. Peak shape may be poor.
C8 Moderately hydrophobicMay provide slightly better retention and peak shape compared to C18 for this polar analyte.
Polar-Embedded C18 C18 with an embedded polar groupEnhanced retention of polar compounds, especially in highly aqueous mobile phases. Likely to provide good retention and peak shape.
Phenyl-Hexyl Phenyl rings provide alternative selectivityRetention will be influenced by pi-pi interactions. May offer different selectivity compared to alkyl-phased columns.

Chiral Separation of 3-hydroxy-2-methylheptanoic Acid Stereoisomers

Given the presence of two chiral centers, the separation of the four stereoisomers of 3-hydroxy-2-methylheptanoic acid may be necessary for certain applications, such as in pharmaceutical development where the activity and toxicity of stereoisomers can differ significantly.

  • Chiral GC: Chiral capillary columns, often based on cyclodextrin derivatives, can be used to separate the derivatized enantiomers and diastereomers.

  • Chiral LC: Chiral stationary phases (CSPs), such as those based on polysaccharide derivatives (e.g., cellulose or amylose), are widely used for the separation of chiral compounds. The separation can be performed in either normal-phase or reversed-phase mode.

Method development for chiral separations often involves screening a variety of chiral columns and mobile phases to achieve optimal resolution.

Conclusion

The choice between GC and LC for the analysis of 3-hydroxy-2-methylheptanoic acid depends on the specific requirements of the assay.

  • GC-MS is a highly sensitive and selective technique, but it requires a derivatization step, which can add complexity to the workflow. It is well-suited for targeted quantitative analysis.

  • LC-MS/MS offers the advantage of direct analysis without derivatization, simplifying sample preparation. It is a versatile technique for both targeted and untargeted metabolomics studies.

For the separation of stereoisomers, dedicated chiral chromatography techniques are necessary. The detailed protocols and comparative data presented in this guide provide a solid foundation for the development of robust and reliable analytical methods for 3-hydroxy-2-methylheptanoic acid.

References

At this time, no direct experimental data for the retention time of 3-hydroxy-2-methylheptanoic acid has been cited from the search results. The provided protocols and retention time estimations are based on established chromatographic principles and data for structurally similar compounds. For further reading on the analysis of organic and fatty acids, the following resources are recommended:

  • General Gas Chromatography Principles: A wealth of information on GC theory, instrumentation, and method development can be found on the websites of major manufacturers such as Agilent Technologies, Shimadzu, and Thermo Fisher Scientific.
  • Metabolomics Databases: The Human Metabolome Database (HMDB) and METLIN are valuable resources for information on a wide range of metabolites, although specific retention time data for all compounds may not be available.
  • Scientific Literature: Searching scientific databases such as PubMed, Scopus, and Google Scholar for terms like "analysis of hydroxy fatty acids by GC-MS" or "LC-MS of short-chain fatty acids" will provide numerous research articles with detailed experimental conditions.

Safety & Regulatory Compliance

Safety

3-hydroxy-2-methylheptanoic acid proper disposal procedures

Operational Guide: Handling and Disposal of 3-hydroxy-2-methylheptanoic acid As a Senior Application Scientist, I frequently encounter laboratories scaling up their synthetic biology and metabolic engineering workflows....

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Handling and Disposal of 3-hydroxy-2-methylheptanoic acid

As a Senior Application Scientist, I frequently encounter laboratories scaling up their synthetic biology and metabolic engineering workflows. A critical but often overlooked aspect of these operations is the safe, compliant handling and disposal of specific organic metabolites.

3-hydroxy-2-methylheptanoic acid (CAS: 80458-09-9) is a specialized organic acid frequently utilized in the study of microbial siderophores—such as the lipopeptide variochelins produced by Variovorax species[1][2]—and in advanced in vitro enzymatic condensation assays[3]. Because it is a biologically active organic acid, its disposal must strictly adhere to Resource Conservation and Recovery Act (RCRA) guidelines to ensure laboratory safety and environmental compliance.

This guide provides a self-validating, step-by-step operational protocol for the proper handling, segregation, and disposal of 3-hydroxy-2-methylheptanoic acid waste streams.

Chemical Profile & Hazard Assessment

Before initiating any disposal protocol, it is imperative to understand the physicochemical properties of the target compound. 3-hydroxy-2-methylheptanoic acid acts as a mild-to-moderate corrosive agent. While it is not classified as a P-listed acutely toxic chemical[4], it must be treated as hazardous waste, particularly when mixed with organic solvents during extraction or chromatography.

Table 1: Quantitative Data & Handling Specifications

Property / ParameterSpecification / Classification
Chemical Name 3-hydroxy-2-methylheptanoic acid
CAS Number 80458-09-9[5]
Chemical Class Organic Acid / Hydroxy Acid
Biological Role Siderophore moiety (e.g., Variochelins, Imaqobactin)[1][2]
Waste Classification RCRA Hazardous Waste (Corrosive/Ignitable if mixed with solvents)[6]
Primary Incompatibilities Strong bases, Oxidizing agents, Reducing agents, Steel containers[4][6]
Approved Waste Containers Glass bottles, High-Density Polyethylene (HDPE)[7]
Max Container Fill Volume 80% of total capacity[7]

Experimental Context: Waste Generation Workflow

To understand how to dispose of this chemical, we must first look at how the waste is generated. In metabolic engineering, this compound is often the product of in vitro kinetic assays involving the condensation of carboxylic acid-derived ketones and formyl-CoA[3].

Standard In Vitro Assay & Waste Generation:

  • Reaction Setup: Incubate 100 mM KPi (pH 6.9), 10 mM MgCl2, 0.15 mM TPP, 2 mM acetyl-CoA, and purified enzymes at room temperature[3].

  • Substrate Addition: Introduce the specific aldehyde or ketone substrate to synthesize the 3-hydroxy-2-methylheptanoic acid derivative[3].

  • Reaction Quenching: Stop the reaction using an organic solvent (e.g., methanol or ethanol) or a mild acid, precipitating the proteins.

  • Phase Separation/Extraction: Centrifuge the mixture. The resulting supernatant—now containing 3-hydroxy-2-methylheptanoic acid, buffers, and >10% organic solvents—constitutes a mixed hazardous waste stream . Product wastes containing greater than 10% alcohol are regarded as ignitable and must be collected for hazardous waste disposal[6].

Disposal Logic & Workflow

The following diagram outlines the logical decision tree for processing 3-hydroxy-2-methylheptanoic acid waste.

G N1 3-hydroxy-2-methylheptanoic acid Waste Generation N2 Characterize Waste Stream (Aqueous vs. Organic) N1->N2 N3 Aqueous Waste (Contains Buffers/Salts) N2->N3 Water-based N4 Organic Waste (Contains >10% Solvents) N2->N4 Solvent-based N5 Segregate from Incompatibles (Bases, Oxidizers, Reactives) N3->N5 N4->N5 N6 Transfer to Compatible Container (Glass or HDPE, max 80% full) N5->N6 N7 Apply RCRA Label & Store in Secondary Containment N6->N7 N8 Submit to EHS for RCRA-Approved Incineration N7->N8

Disposal decision tree for 3-hydroxy-2-methylheptanoic acid laboratory waste streams.

Step-by-Step Disposal Protocol

Do not attempt to dispose of 3-hydroxy-2-methylheptanoic acid by pouring it down the laboratory sink. Even neutralized organic acids can disrupt biological wastewater treatment processes or violate local environmental regulations[6]. Follow these self-validating steps:

Step 1: Container Selection

  • Action: Select a High-Density Polyethylene (HDPE) or glass waste container.

  • Causality: Acids must never be placed in steel containers, as the acid will corrode the metal, potentially compromising the container and generating flammable hydrogen gas[6].

Step 2: Segregation

  • Action: Ensure the waste container is stored strictly away from strong alkalis (bases), oxidizing agents, and water-reactive chemicals[4][6].

  • Causality: Mixing an organic acid with a strong base can trigger a violent, exothermic neutralization reaction. If the waste contains organic solvents from the assay extraction, the heat generated can boil the solvent, causing a hazardous, pressurized chemical eruption[4].

Step 3: Waste Transfer

  • Action: Transfer the liquid waste into the container, filling it to no more than 80% capacity [7].

  • Causality: Leaving 20% headspace accounts for vapor pressure expansion. Changes in laboratory temperature can cause residual solvents to expand; without headspace, the container may rupture[7].

Step 4: RCRA Labeling

  • Action: Attach a compliant Hazardous Waste label the moment the first drop of waste enters the container[7].

  • Causality: Unlabeled "mystery" chemicals pose the highest risk to Environmental Health & Safety (EHS) personnel and incur severe regulatory fines. Clearly list all constituents (e.g., "3-hydroxy-2-methylheptanoic acid 5%, Methanol 45%, Water 50%"). Do not use chemical formulas or abbreviations.

Step 5: Storage and EHS Pickup

  • Action: Keep the container tightly capped (no rubber stoppers or parafilm) and place it in a secondary containment tray[4][7]. Submit a pickup request to your EHS department within 6 months of the accumulation start date[7].

  • Causality: EHS will transport the lab packs to a RCRA-approved facility, where the organic acid and solvent mixture will undergo high-temperature incineration, safely breaking down the compound into carbon dioxide and water[8].

Spill Response & Decontamination

In the event of an accidental spill of 3-hydroxy-2-methylheptanoic acid solution:

  • Isolate: Evacuate personnel from the immediate vicinity and ensure the fume hood is running.

  • Absorb, Do Not Neutralize: Do not pour liquid bases directly onto the spill to neutralize it, as the reaction may be violently exothermic[4]. Instead, deploy designated spill-control pillows or inert, acid-safe absorbents (like diatomaceous earth) over the liquid[4].

  • Collect: Sweep the saturated absorbent using plastic (non-sparking) tools and place it into a solid hazardous waste bag.

  • Decontaminate: Wash the affected surface with a mild soap and water solution only after the bulk of the acid has been physically removed.

References

  • Google Patents. "EP4388104A2 - Orthogonal metabolic framework for one-carbon utilization". google.com.
  • National Institutes of Health (NIH). "New variochelins from soil-isolated Variovorax sp. H002 - PMC". nih.gov. Available at:[Link]

  • ResearchGate. "Variochelins, Lipopeptide Siderophores from Variovorax boronicumulans Discovered by Genome Mining". researchgate.net. Available at:[Link]

  • University of Southern California (USC) Environmental Health & Safety. "Chemical Waste". usc.edu. Available at:[Link]

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines". cwu.edu. Available at:[Link]

  • OSTI.GOV. "Implications of Regulating LLW under RCRA". osti.gov. Available at:[Link]

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Handling

A Comprehensive Guide to the Safe Handling and Disposal of 3-hydroxy-2-methylheptanoic acid

This guide provides essential safety protocols and operational plans for the handling and disposal of 3-hydroxy-2-methylheptanoic acid (CAS No. 80458-09-9).[1] Given the absence of a publicly available, specific Safety D...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and operational plans for the handling and disposal of 3-hydroxy-2-methylheptanoic acid (CAS No. 80458-09-9).[1] Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from the safety profiles of structurally analogous aliphatic carboxylic acids, such as 2-methylheptanoic acid and other hydroxy-carboxylic acids.[2][3][4][5][6][7][8] It is imperative for all personnel to conduct a thorough risk assessment and consult the direct supplier for a compound-specific SDS before commencing any work.

The procedural guidance herein is designed to provide immediate, practical answers to operational questions, ensuring the safety of researchers, scientists, and drug development professionals.

Hazard Assessment and Causality

3-hydroxy-2-methylheptanoic acid, a C8 aliphatic carboxylic acid, is anticipated to share hazard characteristics with similar molecules. The primary hazards associated with short- to medium-chain carboxylic acids include:

  • Skin Corrosion/Irritation: Carboxylic acids can be irritating to the skin upon contact.[3][5][8] Prolonged exposure can lead to more severe irritation.

  • Serious Eye Damage/Irritation: Contact with the eyes can cause serious damage.[3][4][5][6][7] This is a critical consideration, as splashes can occur during handling.

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[3][5][6][8]

Due to these potential hazards, a stringent personal protective equipment (PPE) and handling protocol is necessary to minimize exposure.

Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the recommended PPE for handling 3-hydroxy-2-methylheptanoic acid.

PPE Category Recommended Equipment Rationale and In-Depth Considerations
Eye and Face Protection Chemical safety goggles and a face shield are mandatory.[2][6][9]Standard safety glasses are insufficient as they do not provide a seal against splashes. A face shield is crucial when handling larger quantities or when there is a significant risk of splashing.
Skin and Body Protection A chemical-resistant lab coat or apron, along with appropriate gloves, is required.[2][9]Nitrile gloves are generally suitable for incidental contact with many carboxylic acids, but it is essential to check the manufacturer's glove compatibility data.[10][11] For prolonged contact or immersion, heavier-duty gloves such as butyl rubber may be necessary.[10] Always inspect gloves for any signs of degradation or perforation before use and change them frequently.
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid the inhalation of vapors.[2]If a fume hood is not available, or if there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge may be required.[6]
Operational and Disposal Plans

A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.

  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. An emergency eyewash station and safety shower should be accessible and tested.[6]

  • Handling:

    • Conduct all manipulations of 3-hydroxy-2-methylheptanoic acid within a chemical fume hood to minimize inhalation exposure.[2]

    • Avoid direct contact with skin and eyes by wearing the appropriate PPE.[5][8]

    • Use compatible labware (e.g., glass, PTFE) to prevent reactions or degradation.

    • Keep containers tightly closed when not in use to prevent the release of vapors.[3][5]

  • Spill Management:

    • In the event of a small spill, absorb the material with an inert absorbent such as sand, vermiculite, or a commercial spill kit.[3]

    • Place the absorbed material into a sealed, labeled container for proper disposal.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Decontamination:

    • Wipe down the work area with an appropriate solvent (e.g., isopropanol) followed by soap and water after completing work.

    • Contaminated clothing should be removed immediately and laundered before reuse.[8]

All waste must be handled in accordance with federal, state, and local regulations.

  • Waste Collection:

    • Collect all waste containing 3-hydroxy-2-methylheptanoic acid in a dedicated, properly labeled, and sealed container.

    • Do not mix with incompatible waste streams.

  • Disposal Method:

    • The preferred method of disposal is through a licensed chemical waste disposal company.

    • The compound may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[2]

    • Do not dispose of 3-hydroxy-2-methylheptanoic acid down the drain.[2] While some simple carboxylic acids can be neutralized and disposed of in this manner, the environmental impact of this specific compound is not well-characterized.[12][13][14][15][16]

Workflow Diagrams

The following diagrams illustrate the key workflows for the safe handling of 3-hydroxy-2-methylheptanoic acid.

PPE_Selection_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_verification Verification A Identify Task: Handling 3-hydroxy-2-methylheptanoic acid B Consult SDS/Safety Information for Structurally Similar Compounds A->B C Assess Potential for Splash, Aerosolization, and Inhalation B->C D Mandatory: Chemical Safety Goggles & Face Shield C->D E Mandatory: Chemical-Resistant Lab Coat C->E F Select Appropriate Gloves (e.g., Nitrile for incidental contact) C->F G Work in a Chemical Fume Hood C->G H Inspect all PPE for damage before use D->H E->H F->H G->H I Proceed with Handling Protocol H->I

Caption: PPE Selection Workflow for 3-hydroxy-2-methylheptanoic acid.

Disposal_Workflow cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Generate Waste Containing 3-hydroxy-2-methylheptanoic acid B Collect in a Dedicated, Labeled, and Sealed Waste Container A->B C Store in a Designated Waste Accumulation Area B->C D Ensure Segregation from Incompatible Waste Streams C->D E Arrange for Pickup by a Licensed Chemical Waste Disposal Company D->E F Provide Complete Waste Profile Information E->F G Maintain Disposal Records F->G

Caption: Waste Disposal Workflow for 3-hydroxy-2-methylheptanoic acid.

References

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